Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-8(10)7-5-2-3-6(4-5)9-7/h2-3,5-7,9H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRBVFUKFKVISQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC(N1)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Insights and Synthetic Protocols for the Aza-Diels-Alder Synthesis of Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Executive Overview
The synthesis of methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate via the aza-Diels-Alder (aDA) reaction is a cornerstone methodology for constructing rigid, nitrogen-containing bicyclic scaffolds. These scaffolds are critical in drug development, serving as conformationally restricted proline surrogates and precursors to complex alkaloids. This technical guide dissects the mechanistic underpinnings of the [4+2] cycloaddition between cyclopentadiene and methyl glyoxylate-derived imines, detailing the causality behind catalyst selection, stereochemical outcomes, and self-validating experimental workflows.
Mechanistic Foundations of the Aza-Diels-Alder Cycloaddition
The aDA reaction requires the precise orchestration of molecular orbitals. Unlike all-carbon Diels-Alder reactions where unactivated dienes and dienophiles can react under thermal conditions, the carbon-nitrogen double bond of an unactivated imine is a poor dienophile due to its relatively high Lowest Unoccupied Molecular Orbital (LUMO).
Electrophilic Activation and LUMO Lowering
To facilitate the cycloaddition, the imine must be activated. This is achieved using Brønsted acids (e.g., Trifluoroacetic acid, TFA), Lewis acids (e.g., Boron trifluoride etherate, BF3·OEt2), or a synergistic combination of both. Coordination of the acid to the imine nitrogen withdraws electron density, drastically lowering the LUMO energy and increasing the electrophilicity of the dienophile.
Concerted Asynchronous vs. Stepwise Pathways
The nature of the activation dictates the reaction pathway:
-
Concerted Asynchronous Pathway : Density Functional Theory (DFT) studies at the B3LYP/6-31G(d) level reveal that protonated benzylimine derivatives of glyoxylates react with cyclopentadiene via a highly asynchronous concerted mechanism[1]. Both new σ-bonds form simultaneously but at unequal rates, driven by the polarization of the activated imine.
-
Stepwise Pathway : Under extreme Lewis acidic conditions or highly stabilizing solvents, the mechanism can shift to a stepwise Mannich-Michael addition, where a discrete zwitterionic intermediate is formed before ring closure.
Causality of Exo Stereoselectivity
In classical Diels-Alder reactions with cyclopentadiene, the endo adduct is typically favored due to secondary orbital interactions. However, the aDA reaction of protonated imines exhibits a profound reversal, favoring the exo adduct. The causality lies in the transition state geometry: the lowest-energy transition state places the bulky coordinated Lewis acid (or the protonated imine lone pair) in the exo position to minimize steric repulsion with the methylene bridge of the incoming cyclopentadiene. This steric relief overrides secondary orbital effects, leading to high exo stereoselectivity[2].
Figure 1: Mechanistic divergence in aza-Diels-Alder reactions based on electrophilic activation.
Quantitative Data: Catalyst Synergy and Optimization
The choice of catalyst directly impacts both the overall yield and the diastereomeric ratio (dr). The use of a dual-catalyst system (TFA and BF3·OEt2) creates a highly reactive super-electrophile. TFA ensures complete protonation of the imine, while BF3·OEt2 coordinates to the adjacent ester carbonyl (or acts as a secondary Lewis acid), locking the dienophile in a reactive s-cis conformation. This combination provides near-quantitative yields and up to 98% exo selectivity[2].
Table 1: Impact of Catalyst Systems on Cycloaddition Outcomes
| Catalyst System | Temperature (°C) | Solvent | Yield (%) | Diastereomeric Ratio (Exo:Endo) |
| None | 25 | DCM | < 10 | N/A |
| BF3·OEt2 (1.0 eq) | -78 | DCM | ~70 | 85:15 |
| TFA (1.0 eq) | -78 | DCM | ~65 | 80:20 |
| TFA (1.0 eq) + BF3·OEt2 (1.0 eq) | -78 | DCM | > 95 | 98:2 |
(Data synthesis based on the synergistic activation parameters established for chiral imines of methyl glyoxylate[2])
Self-Validating Experimental Protocol
To ensure high reproducibility and scientific integrity, the following protocol is engineered as a self-validating system. Each step includes specific in-process controls (IPCs) to verify the causality of the chemical transformations.
Figure 2: Self-validating synthetic workflow for Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate.
Phase 1: In Situ Imine Generation
-
Reagent Preparation : Dissolve methyl glyoxylate (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Condensation : Add the primary amine (e.g., benzylamine or (S)-1-phenylethylamine, 1.0 equiv) dropwise at 0 °C in the presence of activated 4Å molecular sieves.
-
Causality & IPC : The molecular sieves drive the equilibrium forward by sequestering the water byproduct, preventing imine hydrolysis. Self-Validation: Monitor via TLC (Hexanes/EtOAc). The complete disappearance of the UV-active methyl glyoxylate spot confirms quantitative imine formation.
Phase 2: Dual Acid Activation
-
Cooling : Cool the reaction mixture to strictly -78 °C using a dry ice/acetone bath.
-
Activation : Add TFA (1.0 equiv) dropwise, stir for 5 minutes, followed by the dropwise addition of BF3·OEt2 (1.0 equiv).
-
Causality & IPC : Cooling to -78 °C is critical to prevent the thermal dimerization of the incoming cyclopentadiene and to maximize stereocontrol. The sequential addition of Brønsted then Lewis acid prevents competitive degradation of the imine.
Phase 3: Cycloaddition
-
Diene Preparation : Crack dicyclopentadiene via fractional distillation at 170 °C to obtain fresh cyclopentadiene monomer. Causality: Cyclopentadiene rapidly dimerizes at room temperature. Using uncracked diene will stall the cycloaddition.
-
Addition : Add the freshly cracked cyclopentadiene (3.0 equiv) dropwise to the -78 °C reaction mixture over 15 minutes.
-
Causality & IPC : The excess diene compensates for any incidental dimerization. Self-Validation: A mild, controlled exotherm (monitored via internal temperature probe) validates the initiation of the cycloaddition. The persistence of a clear solution validates the correct cracking and addition rate of the diene.
Phase 4: Quenching and Isolation
-
Quenching : After 2 hours at -78 °C, quench the reaction by adding triethylamine (3.0 equiv) or pouring the mixture into saturated aqueous NaHCO3.
-
Causality & IPC : Immediate neutralization prevents acid-catalyzed retro-Diels-Alder reactions or degradation of the newly formed bicyclic system during the warming phase.
-
Purification : Extract with DCM, dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The exo and endo diastereomers can be clearly resolved and isolated.
References
-
Stella, L., Abraham, H., Feneau-Dupont, J., & Declercq, J. P. (1990). "Asymmetric Aza-Diels-Alder Reaction Using the Chiral 1- Phenylethylimine of Methyl Glyoxylate." Tetrahedron Letters. Available at: 2
-
Rodríguez-Borges, J. E., García-Mera, X., Fernández, F., & Cordeiro, M. N. D. S. (2005). "Experimental and DFT Study of the Aza-Diels-Alder Reaction between Cyclopentadiene and Protonated Benzylimine Derivatives from Glyoxylates." Tetrahedron. Available at: 1
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Topic: Stereochemical Analysis of Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate Enantiomers
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 2-azabicyclo[2.2.1]hept-5-ene framework is a privileged scaffold in medicinal chemistry, serving as a conformationally restricted amino acid mimic and a critical precursor for carbocyclic nucleoside analogues like the antiviral drugs Abacavir and Carbovir.[1][2][3] The biological activity of these molecules is inextricably linked to their absolute stereochemistry, making rigorous stereochemical analysis not merely a procedural step, but a cornerstone of drug design and quality control. This guide provides an in-depth exploration of the core analytical techniques for the separation, quantification, and absolute configuration assignment of Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate enantiomers. We will delve into the causality behind methodological choices in chiral chromatography and advanced spectroscopic techniques, presenting a validated workflow for researchers in the field.
The Stereochemical Imperative in Drug Development
The rigid bicyclic structure of Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate contains multiple chiral centers. Due to the structural constraints, it exists as a pair of enantiomers. Each enantiomer will interact uniquely with the chiral environment of biological systems (e.g., enzymes, receptors), potentially leading to vastly different pharmacological, metabolic, or toxicological profiles. For instance, it is the (-)-enantiomer of Carbovir that exhibits potent anti-HIV activity.[4] Consequently, the ability to resolve and unequivocally identify each enantiomer is paramount for the development of safe and effective therapeutics.[1]
The synthesis of this bicyclic lactam, often achieved via a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, typically yields a racemic mixture.[5][6][7] Whether pursuing a classical resolution or an asymmetric synthesis, a robust analytical workflow is required to validate the stereochemical outcome.
Enantiomeric Resolution and Quantification by Chiral Chromatography
Chiral chromatography is the definitive technique for separating enantiomers and determining their relative abundance (i.e., enantiomeric excess, % ee).[8] The underlying principle involves differential interaction between the enantiomers and a chiral stationary phase (CSP), leading to different retention times.
High-Performance Liquid Chromatography (HPLC)
For molecules like Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, polysaccharide-based CSPs are the industry standard and the logical starting point for method development.
Expertise & Causality: Polysaccharide derivatives, such as cellulose or amylose coated on a silica support (e.g., Chiralcel® OD-H), provide a rich tapestry of chiral recognition mechanisms.[9][10] These include hydrogen bonding (with the lactam and ester functionalities), dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. This multi-modal interaction landscape increases the probability of achieving successful enantioseparation for a novel compound.
Self-Validating Protocol: Chiral HPLC Method Development
-
Column Selection: Begin with a Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) column (250 x 4.6 mm, 5 µm).[9][10] This is a versatile and widely successful CSP for a broad range of racemates.
-
Mobile Phase Preparation: Prepare a series of mobile phases consisting of n-hexane and an alcohol modifier (isopropanol or ethanol). A typical starting point is 80:20 (v/v) n-hexane:isopropanol.[9][10] The alcohol modifier is crucial as it competes with the analyte for polar interaction sites on the CSP; adjusting its concentration is the primary tool for optimizing resolution and retention time.
-
System Setup:
-
Analysis & Optimization:
-
Inject a solution of the racemic analyte.
-
If no separation is observed, systematically decrease the percentage of the alcohol modifier (e.g., to 90:10) to increase retention and enhance chiral recognition.
-
If retention times are too long, increase the modifier percentage.
-
The goal is to achieve baseline separation (Resolution, Rs > 1.5) with a reasonable run time (<15 minutes).
-
-
Quantification: The enantiomeric excess (% ee) is calculated from the integrated peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| * 100
Data Presentation: Typical HPLC Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) | Proven efficacy for resolving bicyclic lactams via multiple interaction modes.[9][10] |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) | Balances analyte retention with elution strength for optimal resolution.[9][10] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate ensuring good peak shape and efficiency.[9][10] |
| Temperature | 30°C | Provides reproducible retention times and can influence enantioselectivity.[9] |
| Detection | UV, 254 nm | Sufficient for detecting the analyte's chromophore.[9] |
Chiral Gas Chromatography (GC)
While less common than HPLC for this specific analyte, chiral GC is a viable alternative, particularly if higher sensitivity is required.
Expertise & Causality: The separation mechanism in chiral GC typically relies on derivatized cyclodextrin stationary phases.[11] These bucket-shaped molecules form transient diastereomeric inclusion complexes with the enantiomers. The stability of these complexes differs, leading to different elution times. For this analyte, a permethylated beta-cyclodextrin column would be a suitable choice. Note that the inherent volatility of the methyl ester may be sufficient, but derivatization to a more volatile species could be explored if needed.
Spectroscopic Elucidation of Stereochemistry
While chromatography separates and quantifies enantiomers, it does not reveal their absolute configuration. For this, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In a standard achiral solvent, enantiomers are indistinguishable by NMR as they produce identical spectra. To resolve this, one must introduce a chiral element to create a diastereomeric environment.
Trustworthiness: Distinguishing Enantiomers with Chiral Derivatizing Agents (CDAs)
By reacting the racemic mixture with an enantiomerically pure chiral derivatizing agent (e.g., Mosher's acid chloride), two diastereomers are formed. These diastereomers have distinct chemical shifts and coupling constants, allowing for not only quantification by NMR but also, in many cases, the assignment of absolute configuration based on established empirical models.
Authoritative Grounding: Assigning Relative Stereochemistry with 2D NOESY
The distinction between endo and exo isomers of bicyclo[2.2.1]heptane systems is a classic application of the Nuclear Overhauser Effect (NOE), observed in a 2D NOESY or ROESY experiment.[12][13] An NOE arises between protons that are close in space (< 5 Å), regardless of their through-bond connectivity.
For Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, the key is to observe correlations between the protons on the substituent at the C3 position and the bridge protons.
-
An exo-3-carboxylate will exhibit a clear NOE between the proton at C3 (H3) and the nearby bridgehead protons (H1, H4) and, crucially, the syn-proton of the C7 bridge.
-
An endo-3-carboxylate will show an NOE between H3 and the protons of the C5/C6 double bond.
The unequivocal assignment of this relative stereochemistry is a prerequisite for any further analysis of the enantiomers.[12]
X-ray Crystallography
The gold standard for determining absolute stereochemistry is single-crystal X-ray crystallography.[14] If an enantiomerically pure sample can be crystallized, this technique provides an unambiguous three-dimensional structure, definitively establishing the R/S configuration of every chiral center. This method is often used to calibrate the results from other techniques like chiral chromatography (i.e., to determine which peak elutes first) and NMR.
Integrated Analytical Workflow
A robust and self-validating analysis combines these techniques into a logical progression. This workflow ensures both the purity and the correct stereochemical identity of the target compound.
Caption: Integrated workflow for stereochemical analysis.
This workflow demonstrates the synergy between separation science and structural elucidation. Chromatography provides the quantitative data on enantiomeric composition, while preparative separation enables the isolation of pure enantiomers for definitive structural characterization by NMR and X-ray crystallography.
Conclusion
The stereochemical analysis of Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate enantiomers is a multi-faceted process that is critical for its application in pharmaceutical research and development. A logical and well-executed workflow, beginning with method development on a polysaccharide-based chiral HPLC column and culminating in spectroscopic characterization, provides the necessary confidence in enantiomeric purity and absolute configuration. By understanding the causality behind each experimental choice—from the selection of a chiral stationary phase to the application of specific 2D NMR experiments—researchers can ensure the scientific integrity of their findings and accelerate the development of stereochemically pure therapeutic agents.
References
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Sousa, C. A. D., Vale, M. L. C., Rodríguez-Borges, J. E., Garcia-Mera, X., et al. (n.d.). Methyl 2-diphenylphosphoryloxy-2-azabicyclo[2.2.1]hept-5-ene-3-exo-carboxylate. Acta Crystallographica Section E: Structure Reports Online, E64(Pt 7), o1679. Available at: [Link]
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Zhang, Y., Yang, D., Yao, S., Cao, Y., & Song, H. (2011). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1] hept-5-en-3-one on Chiral Stationary Phase. Journal of Chromatographic Science, 49(1), 67–71. Available at: [Link]
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Zhang, Y., Yang, D., Yao, S., Cao, Y., & Song, H. (2011). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1 ] hept-5-en-3-one on Chiral Stationary Phase. ResearchGate. Available at: [Link]
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Sousa, C. A. D., et al. (2009). Phosphorylation of 2-azabicyclo[2.2.1]hept-5-ene and 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene systems: synthesis and mechanistic study. New Journal of Chemistry, 33(5), 1114-1121. Available at: [Link]
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Moy, F. J., et al. (1998). Conformational studies and stereochemical assignment of a bicyclic lactam-containing peptide fragment by two-dimensional NMR spectroscopy. Journal of the American Chemical Society, 120(9), 2049-2056. Available at: [Link]
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De Lucchi, O., et al. (1997). SYNTHESIS OF 2-AZABICYCLO[2.2.1]HEPT-5-EN-3-ONE FROM. HETEROCYCLES, 45(9), 1745. Available at: [Link]
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García-Mera, X., Rodríguez-Borges, J. E., Vale, M. L. C., & Alves, M. J. (2011). Highly diastereoselective synthesis of 2-azabicyclo[2.2.1]hept-5-ene derivative... RCAAP. Available at: [Link]
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(2005). Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. Molecules, 10(11), 1413-1420. Available at: [Link]
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(2023). NMR for Stereochemical Elucidation. R Discovery. Available at: [Link]
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(n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]
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Hepner, J., de Zeeuw, J., & English, C. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Restek. Available at: [Link]
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Whitesell, J., Minton, M., & Toyne, K. (2011). Stereochemical Analysis of Alicyclic Compounds by C-13 NMR Spectroscopy. Semantic Scholar. Available at: [Link]
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(n.d.). Analysis of Stereochemical Stability of Dynamic Chiral Molecules using an Automated Microflow Measurement System. Available at: [Link]
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Singh, R. P., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. ACS Chemical Reviews, 112(8), 4632-4686. Available at: [Link]
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Forró, E. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. PubMed. Available at: [Link]
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Shana, A., et al. (2005). 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media. PubMed. Available at: [Link]
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Chen, Z., & Trudell, M. L. (1996). Chemistry of 7-Azabicyclo[2.2.1]hepta-2,5-dienes, 7-Azabicyclo[2.2.1]hept-2-enes, and 7-Azabicyclo[2.2.1]heptanes. Chemical Reviews, 96(3), 1179-1194. Available at: [Link]
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Tömösközi, I., et al. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. Available at: [Link]
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Ali, I., et al. (2012). Recent Advances in SPE-Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. ResearchGate. Available at: [Link]
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Forró, E. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. ResearchGate. Available at: [Link]
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Tömösközi, I., et al. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate: A Keystone Intermediate in Modern Drug Discovery
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, a pivotal intermediate in the synthesis of complex carbocyclic nucleoside analogues and other therapeutic agents. As a derivative of the renowned Vince Lactam, this molecule holds significant strategic importance in medicinal chemistry. This document will delve into its synthesis, structural characteristics, reactivity, and its crucial role in the development of blockbuster antiviral drugs.
Introduction: The Strategic Importance of the 2-azabicyclo[2.2.1]heptane Skeleton
The 2-azabicyclo[2.2.1]heptane framework is a rigid, bicyclic structure that has garnered immense interest in the pharmaceutical industry. Its conformational rigidity allows for the precise spatial orientation of functional groups, a critical aspect in the design of highly selective and potent therapeutic agents. The parent compound, 2-azabicyclo[2.2.1]hept-5-en-3-one, widely known as Vince Lactam, is a cornerstone in the synthesis of several blockbuster antiviral drugs, including Abacavir for HIV and Peramivir for influenza.[1][2][3] Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is a direct and versatile derivative of Vince Lactam, serving as a key stepping stone in the synthetic pathways to these and other novel carbocyclic nucleosides.[4]
The conversion of the lactam functionality to a methyl ester opens up a different set of chemical manipulations, providing an alternative and often advantageous route for the elaboration of the bicyclic core. This guide will focus on the properties and chemistry of this important methyl ester derivative.
Physicochemical and Spectroscopic Properties
While specific physical properties for Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate are not extensively reported in readily available literature, its properties can be inferred from its parent compound, Vince Lactam, and related derivatives. The introduction of the methyl ester group in place of the lactam is expected to alter properties such as melting point, boiling point, and solubility.
Table 1: Physicochemical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₁₁NO₂ | Calculated |
| Molecular Weight | 153.18 g/mol | Calculated |
| Melting Point | Data not available. For comparison, the parent Vince Lactam has a melting point of 54-58 °C. An N-substituted derivative, Methyl (1S,3S,4R)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, is a white solid with a melting point of 47-48 °C.[5] | |
| Boiling Point | Data not available. For comparison, the parent Vince Lactam has a boiling point of 102-106 °C at 0.25 mmHg. | |
| Appearance | Expected to be a solid or oil. | Based on related compounds. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General property of similar organic esters. |
Spectroscopic Data:
The structure of both the endo and exo isomers of (±)-methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate has been unequivocally determined by NMR spectroscopy and mass spectrometry.[4] While the full, detailed spectra are not publicly available, the key expected spectroscopic features are outlined below.
Table 2: Expected ¹H and ¹³C NMR Data
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |
| Olefinic CH=CH | 6.0 - 6.5 | 130 - 140 | Two distinct signals for the two olefinic protons. |
| Bridgehead CH | 3.0 - 3.5 | 45 - 55 | Protons at the bridgehead carbons (C1 and C4). |
| CH-COOCH₃ | 3.0 - 3.5 | 55 - 65 | The chemical shift will differ between the endo and exo isomers. |
| CH-N | 3.5 - 4.0 | 60 - 70 | The proton attached to the carbon adjacent to the nitrogen. |
| CH₂ Bridge | 1.5 - 2.5 | 30 - 45 | The methylene bridge protons, which will likely appear as complex multiplets. |
| O-CH₃ | ~3.7 | ~52 | A characteristic singlet for the methyl ester protons. |
| C=O | - | 170 - 175 | The carbonyl carbon of the ester. |
Synthesis and Stereochemistry
The primary and most logical synthetic route to Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is through the hydrolysis of the readily available Vince Lactam, followed by esterification of the resulting amino acid.
Synthesis from Vince Lactam
The synthesis proceeds in two key steps:
-
Ring Opening of Vince Lactam: The lactam is hydrolyzed under acidic or basic conditions to yield 4-amino-2-cyclopentene-1-carboxylic acid. This step breaks the amide bond of the lactam, exposing the amine and carboxylic acid functionalities.
-
Esterification: The resulting amino acid is then esterified, typically by reaction with methanol in the presence of an acid catalyst (e.g., HCl or H₂SO₄), to afford the target methyl ester.
This process can be visualized in the following workflow diagram:
Caption: Synthetic pathway from Vince Lactam to the target methyl ester.
Stereochemistry: Endo and Exo Isomers
The synthesis of Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate results in the formation of both endo and exo isomers. The spatial orientation of the methyl carboxylate group relative to the double bond defines these isomers.
-
Exo isomer: The ester group is on the opposite side of the bicyclic system from the double bond.
-
Endo isomer: The ester group is on the same side of the bicyclic system as the double bond.
The ratio of these isomers can be influenced by the reaction conditions and the specific reagents used. The separation and characterization of these individual isomers are crucial for their application in stereospecific synthesis.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is primarily governed by the alkene functionality and the secondary amine. The methyl ester group offers a handle for further modifications, such as reduction or conversion to other functional groups.
Reactions at the Alkene
The double bond in the bicyclic system is susceptible to a variety of electrophilic additions. These reactions are often highly stereoselective due to the steric hindrance imposed by the bicyclic framework.
-
Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) will form the corresponding epoxide.
-
Halogenation: Addition of halogens (e.g., Br₂, Cl₂) will lead to di-halogenated products.
-
Hydrogenation: Catalytic hydrogenation will saturate the double bond, yielding the corresponding methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate.
The following diagram illustrates the key reactive sites of the molecule:
Caption: Reactive centers in Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate.
Reactions at the Nitrogen Atom
The secondary amine is a nucleophilic center and can undergo various transformations:
-
N-Alkylation: Reaction with alkyl halides will introduce a substituent on the nitrogen atom.
-
N-Acylation: Reaction with acyl chlorides or anhydrides will form the corresponding N-acyl derivative.
-
N-Protection: The amine can be protected with standard protecting groups (e.g., Boc, Cbz) to allow for selective reactions at other parts of the molecule.
Applications in Drug Development
Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is a critical intermediate in the synthesis of carbocyclic nucleoside analogues that exhibit a wide range of biological activities, particularly as antiviral agents.[2] The parent Vince Lactam is a precursor to the blockbuster drugs Abacavir and Peramivir.[1][2] The methyl ester derivative provides an alternative synthetic handle for the construction of the complex side chains and heterocyclic bases required for these and other novel drug candidates.
The general synthetic strategy involves the stereoselective functionalization of the bicyclic core, followed by the attachment of a nucleobase. The rigidity of the 2-azabicyclo[2.2.1]heptane skeleton mimics the furanose ring of natural nucleosides, allowing these analogues to interact with viral enzymes.
Experimental Protocols
Synthesis of (±)-Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
This protocol is a general procedure based on the known chemistry of Vince Lactam.
Step 1: Hydrolysis of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)
-
To a solution of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one (1.0 eq) in water, add a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature.
-
If using acid, neutralize the solution with a suitable base (e.g., NaHCO₃) to a pH of ~7. If using a base, neutralize with a suitable acid (e.g., HCl).
-
The resulting aqueous solution of 4-amino-2-cyclopentene-1-carboxylic acid can be used directly in the next step or the product can be isolated by evaporation of the solvent.
Step 2: Esterification of 4-Amino-2-cyclopentene-1-carboxylic acid
-
To the crude 4-amino-2-cyclopentene-1-carboxylic acid from the previous step, add an excess of anhydrous methanol.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or thionyl chloride).
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully neutralize with a weak base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (±)-Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate as a mixture of endo and exo isomers.
Conclusion
Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is a versatile and highly valuable synthetic intermediate in medicinal chemistry. Its direct lineage from the commercially significant Vince Lactam and its unique structural and reactive properties make it an indispensable tool for the synthesis of complex carbocyclic nucleoside analogues and other novel therapeutic agents. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective utilization in the drug discovery and development pipeline.
References
-
Sousa, C. A. D., et al. (2010). Phosphorylation of 2-azabicyclo[2.2.1]hept-5-ene and 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene systems: synthesis and mechanistic study. New Journal of Chemistry, 34(11), 2546-2551. [Link]
-
Wikipedia. (n.d.). Vince lactam. Retrieved from [Link]
- Lonza AG. (1992). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
- Lonza AG. (2002). Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one.
-
Chemical Synthesis Database. (2025, May 20). methyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate. Retrieved from [Link]
- Toda, F., & Tanaka, K. (1998). Optical Resolution of 2-Azabicyclo[2.2.1]hept-5-en-3-one by Inclusion Complexation with Brucine. Tetrahedron: Asymmetry, 9(12), 2079-2082.
-
Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. ACS Chemical Neuroscience, 3(6), 444-453. [Link]
- Almendros, P., et al. (1997). SYNTHESIS OF 2-AZABICYCLO[2.2.
-
PubChem. (n.d.). Bicyclo(2.2.1)hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-, ethyl ester, (2-endo,3-exo)-. Retrieved from [Link]
-
Sousa, C. A. D., et al. (2008). Methyl 2-diphenylphosphoryloxy-2-azabicyclo[2.2.1]hept-5-ene-3-exo-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o188. [Link]
- International Flavors & Fragrances Inc. (2010). Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions.
- Kiss, L., et al. (2024). Application of 2‐Azabicyclo[2.2.1]Hept‐5‐En‐3‐One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record.
- Stille, J. K., & Ogliaruso, M. A. (1983). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. The Journal of Organic Chemistry, 48(25), 4845-4851.
Sources
- 1. Vince lactam - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Phosphorylation of 2-azabicyclo[2.2.1]hept-5-ene and 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene systems: synthesis and mechanistic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. echemi.com [echemi.com]
Crystallographic Structure Data and Mechanistic Analysis of Methyl 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Executive Summary
Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate and its protected derivatives represent a highly versatile class of bridged bicyclic scaffolds. Often conceptualized as functionalized analogs of the Vince lactam, these compounds serve as critical, conformationally restricted intermediates in the asymmetric synthesis of carbocyclic nucleosides, polyhydroxylated pyrrolidines, and proline-modified neuroprotective agents.
This technical guide provides an in-depth analysis of the crystallographic properties, synthetic causality, and downstream functionalization of these aza-Diels-Alder adducts. By understanding the precise spatial arrangement and mechanistic pathways governing their formation, drug development professionals can leverage this scaffold for predictable, stereocontrolled drug design.
Mechanistic Causality in Aza-Diels-Alder Synthesis
The construction of the 2-azabicyclo[2.2.1]hept-5-ene core relies heavily on the [4π+2π] cycloaddition (aza-Diels-Alder reaction) between cyclopentadiene (CPD) and an activated dienophile, typically methyl glyoxylate oxime or a chiral imine[1].
The Causality of Stereoselectivity: The reaction's endo/exo selectivity is dictated by a delicate balance between secondary orbital interactions and the steric bulk of the nitrogen substituent. When a Lewis acid catalyst is introduced, it coordinates to both the imine nitrogen and the ester carbonyl. This bidentate coordination achieves two critical outcomes:
-
Electronic Activation: It significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the dienophile, accelerating the reaction kinetics.
-
Conformational Locking: It locks the dienophile into a rigid s-cis conformation.
Consequently, the transition state becomes highly organized. While the 1,4-cycloaddition is the major thermodynamic and kinetic pathway yielding the desired bicycle, varying the catalyst or temperature can sometimes trigger a competing 1,3-dipolar cycloaddition, yielding a 2-oxa-3-azabicyclo[3.3.0]oct-7-ene byproduct[1].
Figure 1: Mechanistic pathway and transition state divergence in the Lewis acid-catalyzed Aza-Diels-Alder cycloaddition.
Crystallographic Data and Structural Elucidation
Unambiguous determination of the absolute configuration of these adducts is paramount for pharmaceutical applications. X-ray crystallography provides definitive proof of structure, confirming not only the regioselectivity of the cycloaddition but also the relative endo/exo stereochemistry[1].
For highly crystalline chiral derivatives (e.g., N -benzyl or N -phenylethyl protected analogs of the methyl carboxylate), the crystal lattice is stabilized by specific non-covalent interactions. The X-ray diffraction data reveals that the molecules are linked by weak C–H···π(arene) interactions along the [010] plane, involving the phenyl CH group and the phenyl rings. Notably, there are no other significant intermolecular hydrogen bonds disrupting the lattice, leading to a highly ordered orthorhombic packing[2].
Quantitative Crystallographic Data
The following table summarizes the single-crystal X-ray diffraction parameters for a representative enantiopure derivative of the scaffold, demonstrating the precise spatial boundaries of the bicyclic system[2].
| Crystallographic Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P212121 (Chiral) |
| Unit Cell Dimension a | 10.912 (3) Å |
| Unit Cell Dimension b | 12.029 (3) Å |
| Unit Cell Dimension c | 19.685 (3) Å |
| Unit Cell Angles | α=90∘,β=90∘,γ=90∘ |
| Primary Lattice Stabilization | Weak C–H···π(arene) interactions |
Downstream Applications & Structural Manipulation
The synthetic utility of the 2-azabicyclo[2.2.1]hept-5-ene scaffold lies in the orthogonal reactivity of its C5-C6 double bond and its sterically hindered bridged nitrogen.
-
Phosphorylation: Treatment of the endo and exo isomers with diphenylphosphinic chloride ( OPClPh2 ) affords the corresponding phosphorylated bicycles. This transformation is highly sensitive to the steric environment of the bicyclic cavity and is used to generate novel ligands for transition-metal catalysis[3].
-
Oxidative Cleavage to Pyrrolidines: The most powerful application of this scaffold is its conversion into polyhydroxylated pyrrolidines (azasugars). Dihydroxylation of the double bond using OsO4 /NMO yields a cis-diol. Because the exo face of the bicyclic system is sterically more accessible, the osmium tetroxide approaches exclusively from the top face. Subsequent oxidative cleavage of the diol with NaIO4 and in situ reduction provides highly functionalized, enantiopure 3,5-bis(hydroxymethyl)pyrrolidines[2].
Figure 2: Sequential workflow for the conversion of azabicyclic adducts to functionalized pyrrolidines.
Self-Validating Experimental Protocol: Synthesis and Crystallization
To ensure scientific integrity, the following protocol for the synthesis and crystallization of the adduct is designed as a self-validating system . Each step includes built-in physical or analytical cues to confirm causality and success before proceeding.
Step 1: Reagent Preparation & Catalyst Coordination
-
Action: Dissolve methyl glyoxylate oxime (1.0 eq) in anhydrous CH2Cl2 under an argon atmosphere. Cool the reaction vessel to -78°C. Dropwise, add the Lewis acid catalyst (e.g., BF3⋅OEt2 , 1.1 eq).
-
Causality: The ultra-low temperature prevents premature decomposition of the activated complex and maximizes facial selectivity during the subsequent cycloaddition.
-
Self-Validation Check: A subtle color shift (often to a pale yellow) indicates successful Lewis acid-base complexation. If the solution turns dark brown, trace moisture has caused catalyst degradation; the reaction must be aborted.
Step 2: Cycloaddition
-
Action: Add freshly cracked cyclopentadiene (3.0 eq) dropwise to the cooled solution. Stir for 4 hours, allowing the temperature to slowly rise to -20°C.
-
Causality: Cyclopentadiene must be cracked immediately prior to use to reverse its natural dimerization. Dicyclopentadiene is sterically precluded from participating in the reaction.
-
Self-Validation Check: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The self-validation is the complete disappearance of the UV-active oxime spot and the emergence of a new, lower Rf spot corresponding to the bicyclic adduct.
Step 3: Quenching and Workup
-
Action: Quench the reaction strictly at -20°C with saturated aqueous NaHCO3 . Extract the aqueous layer with CH2Cl2 , dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Causality: The mild base neutralizes the Lewis acid instantly. Failing to neutralize the acid before warming can trigger a retro-Diels-Alder reaction, destroying the product.
-
Self-Validation Check: The cessation of CO2 effervescence physically confirms the complete neutralization of the Lewis acid.
Step 4: Crystallization for X-Ray Analysis
-
Action: Purify the crude oil via silica gel chromatography. Dissolve the purified derivative in a minimal amount of hot Ethyl Acetate. Slowly layer with Hexanes (1:3 ratio) and allow to stand undisturbed at 4°C for 48 hours.
-
Causality: The slow diffusion of the non-polar antisolvent (Hexanes) into the polar solvent allows the molecules to thermodynamically arrange into the P212121 orthorhombic lattice without trapping solvent voids.
-
Self-Validation Check: The formation of sharp, colorless, prism-like crystals confirms high enantiomeric/diastereomeric purity. Amorphous precipitation indicates the presence of the competing 1,3-cycloadduct or residual dimerization impurities, which disrupt the crystal lattice.
Sources
The Strategic Utility of Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate in Alkaloid Total Synthesis
Executive Summary
The construction of complex, nitrogen-containing polycyclic frameworks is a cornerstone of alkaloid total synthesis. Among the chiral building blocks available to the synthetic chemist, methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate (and its derivatives) stands out as a highly versatile intermediate. Derived primarily via asymmetric aza-Diels–Alder cycloadditions, this bicyclic scaffold provides rigid stereocontrol, latent olefinic reactivity for metathesis, and a bridging nitrogen atom perfectly poised for the elaboration of diverse alkaloid cores, including epibatidine analogs, lycopodium alkaloids, and securinega alkaloids.
This technical guide explores the mechanistic causality behind its utility, provides self-validating protocols for its synthesis and functionalization, and evaluates quantitative data regarding its stereoselective generation.
Mechanistic Rationale: The Aza-Diels-Alder Paradigm
The core advantage of the 2-azabicyclo[2.2.1]heptane system lies in its rigid topography. The synthesis of this scaffold typically involves the acid-catalyzed or Lewis acid-mediated aza-Diels–Alder reaction of cyclopentadiene with a chiral or achiral imine derived from methyl glyoxylate[1].
Stereocontrol and Strain-Driven Reactivity
The endo and exo transition states during the cycloaddition dictate the relative stereochemistry of the carboxylate group at C3. Because the resulting [2.2.1] bicyclic system is highly strained, the internal double bond (C5-C6) is exceptionally reactive toward functionalization (e.g., dihydroxylation, epoxidation) and Ring-Opening Metathesis (ROM)[2].
By utilizing chiral auxiliaries such as (−)-8-phenylmenthol or (+)-8-phenylneomenthol on the glyoxylate moiety, chemists can achieve highly asymmetric inductions, yielding enantiopure 2-azanorbornane-3-exo-carboxylates[3]. The bridging nitrogen can be selectively protected (e.g., with Boc or diphenylphosphoryl groups) to tune the electronic properties of the system and direct subsequent nucleophilic or electrophilic attacks[4].
Workflow: Generation and divergent application of the 2-azabicyclo[2.2.1]heptane scaffold.
Downstream Applications in Alkaloid Synthesis
Synthesis of Epibatidine Analogs
The 2-azabicyclo[2.2.1]heptane core is the exact structural framework of epibatidine, a potent analgesic alkaloid isolated from the poison dart frog Epipedobates tricolor. The methyl carboxylate at C3 serves as a functional handle that can be decarboxylated, reduced, or converted into various heterocycles. For instance, neighboring group participation by the 2-nitrogen in highly substituted derivatives allows for ready nucleophilic substitution at the 7-position, enabling the synthesis of novel syn- and anti-isoepiboxidine analogs[5].
Ring-Opening/Ring-Closing Metathesis (RORCM)
For alkaloids requiring fused or spirocyclic piperidine/pyrrolidine rings (e.g., perhydroindolines or lycopodium alkaloids), the [2.2.1] system undergoes facile RORCM when treated with Grubbs' catalysts[2]. The strain release of the norbornene-like double bond drives the initial ring-opening, while tethered terminal olefins participate in the subsequent ring-closing step, rapidly generating complex polycyclic architectures from a simple bicyclic precursor.
Quantitative Data: Stereoselective Synthesis Metrics
The efficiency of the aza-Diels-Alder cycloaddition is highly dependent on the choice of chiral auxiliary and reaction conditions. Table 1 summarizes typical yields and diastereomeric ratios (dr) observed in the synthesis of the scaffold.
| Dienophile / Auxiliary | Diene | Conditions | Yield (%) | exo:endo Ratio | Enantiomeric Excess (ee %) |
| Methyl glyoxylate imine (Achiral) | Cyclopentadiene | TFA, CH₂Cl₂, -78 °C | 85 | 1:4 | N/A |
| (-)-8-Phenylmenthyl glyoxylate imine | Cyclopentadiene | BF₃·OEt₂, -78 °C | 92 | >95:5 | >98 |
| (S)-1-Phenylethylamine derived imine | Cyclopentadiene | Acid catalyzed, RT | 78 | 15:85 | >90 (after resolution) |
Table 1: Comparative metrics for the synthesis of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate derivatives[1][3][6].
Experimental Methodology: Self-Validating Protocol
To ensure reproducibility and scientific integrity, the following is a standardized, self-validating protocol for the synthesis of the racemic scaffold, which serves as the baseline for further asymmetric modifications.
Protocol: Synthesis of (±)-Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Rationale: Acid-catalyzed cycloaddition ensures rapid iminium ion formation, lowering the LUMO of the dienophile and accelerating the reaction with cyclopentadiene[1].
-
Preparation of Reagents: Freshly crack dicyclopentadiene at 170 °C to obtain cyclopentadiene monomer. Store at -78 °C until immediately before use.
-
Imine Formation: In an oven-dried, argon-purged Schlenk flask, dissolve methyl glyoxylate (1.0 equiv) and the corresponding primary amine (e.g., benzylamine, 1.0 equiv) in anhydrous dichloromethane (DCM). Stir over 4Å molecular sieves for 2 hours at room temperature.
-
Cycloaddition: Cool the reaction mixture to -78 °C. Add trifluoroacetic acid (TFA, 0.1 equiv) dropwise to catalyze iminium formation.
-
Diene Addition: Slowly add freshly distilled cyclopentadiene (3.0 equiv) dropwise to the cooled solution.
-
Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The disappearance of the imine spot and the appearance of two new spots (endo and exo adducts) indicates successful cycloaddition.
-
Quenching & Workup: After 12 hours, quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude mixture via flash column chromatography (silica gel) to separate the endo and exo isomers.
-
Validation Checkpoint 2 (NMR): Confirm the structure via ¹H-NMR. The olefinic protons (C5-C6) will appear as distinct multiplets around δ 6.2–6.4 ppm, and the methano bridge protons will confirm the [2.2.1] bicyclic structure.
References
-
Mandal, D., et al. "The use of (−)-8-phenylisoneomenthol and (−)-8-phenylmenthol in the enantioselective synthesis of 3-functionalized 2-azabicyclo[2.2.1]heptane derivatives via aza-Diels–Alder reaction." ResearchGate. Available at:[Link]
-
"Synthesis of proline-modified analogues of the neuroprotective agent glycyl-L-prolyl-glutamic acid (GPE)." ResearchGate. Available at:[Link]
-
"Ring-Opening/Ring-Closing Metathesis (RORCM) Reactions of 7-Azanorbornene Derivatives. An Entry into Perhydroindolines." ResearchGate. Available at:[Link]
-
"On the scope of oxidation of tertiary amines: Meisenheimer Rearrangements versus Cope Elimination in 2-(cyanoethyl)-2-azanorbornanes." ResearchGate. Available at:[Link]
-
"Diels−Alder Reaction of Heterocyclic Imine Dienophiles." ResearchGate. Available at:[Link]
-
"7-Substituted 2-Azabicyclo[2.2.1]heptanes as Key Intermediates for the Synthesis of Novel Epibatidine Analogues; Synthesis of syn- and anti-Isoepiboxidine." The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
Sources
Using Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate as a chiral building block
Application Note: Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate as a Conformationally Restricted Chiral Building Block in Drug Discovery
Executive Summary
The development of novel therapeutics frequently relies on the incorporation of conformationally restricted scaffolds to enhance target binding affinity, improve metabolic stability, and establish precise stereochemical relationships. Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate (a derivative closely related to the well-known Vince lactam) serves as a highly versatile, rigid bicyclic building block[1]. By locking the nitrogen and carboxylate groups into a defined spatial geometry, this scaffold acts as an excellent proline surrogate and a critical intermediate for the synthesis of carbocyclic nucleosides, antiviral agents (such as abacavir and carbovir), and complex alkaloid natural products[2].
This application note details the mechanistic rationale, synthetic workflows, and validated protocols for generating and functionalizing this chiral building block.
Mechanistic Rationale & Structural Significance
The utility of the 2-azabicyclo[2.2.1]hept-5-ene framework lies in its unique topological features:
-
Conformational Rigidity: The bridged bicyclic system restricts the degrees of freedom of the attached pharmacophores, reducing the entropic penalty upon binding to a target receptor or enzyme.
-
Orthogonal Functionalization Sites: The molecule presents three distinct sites for manipulation: the secondary amine, the methyl ester, and the isolated alkene.
-
Facial Bias for Stereocontrol: The inherent V-shape of the norbornene-like skeleton creates a pronounced steric differentiation between the exo and endo faces. Electrophilic additions (e.g., dihydroxylation, halogenation, or chalcogenation) occur almost exclusively from the less hindered exo face, allowing for highly predictable stereochemical outcomes[3].
The synthesis of this building block is typically achieved via an asymmetric aza-Diels-Alder reaction between cyclopentadiene and an imine derived from methyl glyoxylate[4]. By employing a chiral auxiliary (such as (R) -1-phenylethylamine), the transition state is biased, dictating the facial approach of the diene and resulting in high diastereoselectivity[5].
Synthetic Pathways & Downstream Applications
The diagram below illustrates the strategic position of Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate in pharmaceutical synthesis.
Fig 1: Synthetic workflow of Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate derivatives.
Quantitative Data: Reaction Optimization
The following table summarizes the causal relationship between the choice of chiral auxiliary/catalyst and the stereochemical yield of the aza-Diels-Alder cycloaddition, demonstrating how steric bulk influences the endo/exo ratio and enantiomeric excess (ee).
| Chiral Auxiliary / Catalyst | Reaction Temp (°C) | Yield (%) | endo:exo Ratio | Diastereomeric Excess (de %) | Causality / Observation |
| (R) -1-Phenylethylamine | -78 to 0 | 78 | 15:85 | >90% | Phenyl ring effectively shields one face of the iminodienophile[4]. |
| (1R,endo) -Benzonorbornen-2-ol | -20 | 82 | 7:93 | 95% | Enhanced steric bulk of the auxiliary forces exclusive exo approach[4]. |
| Cu(I)-Tol-BINAP (Catalytic) | -10 | 88 | >99:1 | 98% (ee) | Lewis acid coordination rigidifies the transition state, favoring endo[2]. |
Step-by-Step Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control checkpoints guarantee that the material generated meets the strict stereochemical requirements for downstream API synthesis.
Protocol A: Asymmetric Synthesis of Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Objective: Synthesize the chiral scaffold via an aza-Diels-Alder reaction using a chiral auxiliary to induce stereoselectivity.
Materials:
-
Methyl glyoxylate (freshly distilled)
-
(R) -(+)-1-phenylethylamine (Chiral auxiliary)
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Trifluoroacetic acid (TFA) or Boron trifluoride etherate ( BF3⋅OEt2 )
-
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Imine Formation: In an oven-dried, argon-purged flask, dissolve methyl glyoxylate (1.0 equiv) in anhydrous DCM. Cool to 0 °C. Add (R) -(+)-1-phenylethylamine (1.0 equiv) dropwise. Stir for 2 hours over MgSO4 to form the imine intermediate. Filter the drying agent.
-
Catalyst Activation: Cool the imine solution to -78 °C. Add the Lewis acid catalyst ( BF3⋅OEt2 , 0.1 equiv) dropwise. Causality: The Lewis acid activates the imine, lowering the LUMO energy and accelerating the cycloaddition while locking the conformation to maximize facial selectivity.
-
Cycloaddition: Add freshly cracked cyclopentadiene (3.0 equiv) dropwise over 30 minutes. Maintain the reaction at -78 °C for 12 hours, then slowly warm to room temperature.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 . Extract with DCM (3x). Wash the combined organic layers with brine, dry over Na2SO4 , and concentrate under reduced pressure.
-
Purification & Resolution: Purify the crude mixture via silica gel flash chromatography (Hexanes/Ethyl Acetate).
-
Self-Validation Checkpoint:
-
NMR Analysis: Run a 1H NMR. The bridgehead protons ( C1 and C4 ) and the alkene protons ( C5 and C6 ) will exhibit distinct coupling constants ( J -values) depending on the endo or exo configuration.
-
Optical Rotation: Measure [α]D20 to confirm enantiomeric purity against literature values[5].
-
Protocol B: Stereoselective Exo-Dihydroxylation of the Bicyclic Scaffold
Objective: Functionalize the rigid alkene to create a cis-diol, a precursor for highly functionalized piperidines and nucleoside analogs.
Materials:
-
Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate (purified from Protocol A)
-
Osmium tetroxide ( OsO4 , 2.5 wt% in t-BuOH)
-
N-Methylmorpholine N-oxide (NMO)
-
Acetone / Water (8:1 v/v)
Step-by-Step Methodology:
-
Preparation: Dissolve the bicyclic alkene (1.0 equiv) in the Acetone/Water mixture at room temperature.
-
Oxidant Addition: Add NMO (1.5 equiv) to the solution. Stir for 5 minutes.
-
Catalytic Dihydroxylation: Add OsO4 (0.05 equiv) dropwise. Causality: The OsO4 approaches the alkene exclusively from the less sterically hindered exo face of the bicyclic system. The endo face is blocked by the steric bulk of the nitrogen bridge and the carboxylate group, ensuring >98% diastereoselectivity[4].
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor complete consumption of the starting material via TLC (visualized with KMnO4 stain).
-
Quenching: Quench the reaction by adding solid sodium sulfite ( Na2SO3 ) to reduce any remaining osmium species. Stir for 30 minutes.
-
Isolation: Filter the mixture through a pad of Celite. Concentrate the filtrate, extract with Ethyl Acetate, dry, and evaporate.
-
Self-Validation Checkpoint:
-
NMR Analysis: The newly formed methine protons adjacent to the hydroxyl groups will appear as a pair of doublets (or a singlet if symmetrical) lacking significant coupling to the bridgehead protons ( J≈0 Hz), which is the diagnostic signature of an exo configuration in the[2.2.1] system.
-
References
-
Santos Fustero, Melinda Nonn, Loránd Kiss. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record (Jul 2024). Available at: [Link][2]
-
A. Yu. Gavrilova, A. V. Kukushkina, M. A. Nechaev, N. V. Zyk. Regio- and stereochemical regularities of electrophilic halogenation and chalcogenation of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate isomers. Russian Chemical Bulletin (Apr 2024). Available at: [Link][3]
-
Carlos A. D. Sousa, M. Luísa C. Vale, Jose Borges, Xerardo Garcia-Mera. Phosphorylation of 2-azabicyclo[2.2.1]hept-5-ene and 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene systems: Synthesis and mechanistic study. New Journal of Chemistry (Nov 2010). Available at: [Link][4]
-
RSC Publishing. Synthesis of new chiral N-heterocyclic diselenides and their application in the alkoxyselenylation reaction. RSC Advances (Jun 2022). Available at: [Link][5]
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Synthesis of conformationally restricted amino acids from Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Application Note: High-Yield Synthesis and Derivatization of Conformationally Restricted Amino Acids from Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Scientific Rationale & Application Landscape
As drug development increasingly pivots toward peptidomimetics, overcoming the poor pharmacokinetic profiles of natural peptides is paramount. Conformationally restricted amino acids—specifically bridged bicyclic proline surrogates—address this by locking the peptide backbone into predefined spatial arrangements. This pre-organization minimizes the entropic penalty upon receptor binding, enhances proteolytic resistance, and allows researchers to probe specific bioactive conformations[1].
Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is a privileged synthon in this domain[2]. Generated via an aza-Diels-Alder cycloaddition, it provides direct access to 2-azabicyclo[2.2.1]heptane-3-carboxylic acid derivatives. These constrained scaffolds have been pivotal in synthesizing highly potent analogues of the neuroprotective tripeptide glycyl-L-prolyl-glutamic acid (GPE), modulating NMDA receptor interactions to promote neurite outgrowth[3][4]. Furthermore, these bicyclic amino acids function as superior chiral ligands in asymmetric transition-metal catalysis, such as copper-catalyzed enantioselective allylic oxidations[5].
Mechanistic Pathway & Workflow
The synthetic strategy relies on a highly diastereoselective[4+2] aza-Diels-Alder cycloaddition. By utilizing a chiral auxiliary on the imine dienophile, the reaction establishes the rigid bicyclic framework and the relative stereochemistry at the C3 position simultaneously[2][5]. Subsequent steps focus on manipulating the alkene and protecting groups to yield a peptide-ready building block.
Workflow for synthesizing conformationally restricted bicyclic amino acids.
Step-by-Step Experimental Protocols
The following methodologies are designed as self-validating systems, incorporating in-process analytical checks to ensure intermediate integrity before advancing to subsequent stages.
Protocol A: Asymmetric Aza-Diels-Alder Cycloaddition
Causality: The reaction is conducted at cryogenic temperatures (-78 °C) under Lewis acid catalysis. This suppresses the competing non-catalyzed background reaction, thereby maximizing the exo/endo diastereomeric ratio and ensuring high enantiomeric excess[5].
-
Imine Formation: Condense methyl glyoxylate with a chiral auxiliary, such as (S)-1-phenylethylamine, in the presence of 4Å molecular sieves in anhydrous dichloromethane (DCM) at room temperature for 4 hours.
-
Cycloaddition: Cool the reaction mixture to -78 °C. Add a Lewis acid catalyst (e.g., BF₃·OEt₂ or a Cu(II) complex) to activate the imine, followed by the dropwise addition of freshly cracked cyclopentadiene (3.0 eq)[2][5].
-
Quenching & Extraction: Stir for 12 hours at -78 °C, then quench with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate under reduced pressure.
-
Purification: Separate the exo and endo diastereomers via silica gel flash chromatography (Hexanes/EtOAc). Validation Check: Confirm the endo/exo ratio via ¹H-NMR; the characteristic olefinic protons of the [2.2.1] system typically appear as distinct multiplets between δ 6.2 and 6.4 ppm[6].
Protocol B: N-Derivatization and Phosphorylation (Structural Probing)
Causality: Phosphorylation of the bicyclic amine is often employed for mechanistic elucidation or specific structural rigidification prior to alkene functionalization[7][8].
-
Reaction Setup: Dissolve the isolated methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate in anhydrous DCM. Add triethylamine (2.0 eq) and cool to 0 °C.
-
Phosphorylation: Dropwise add diphenylphosphinic chloride (OPClPh₂, 1.2 eq)[7]. Stir for 2 hours, allowing the reaction to warm to room temperature.
-
Workup: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Validation Check: ³¹P-NMR will show a characteristic sharp singlet, confirming successful N-functionalization[7][8].
Protocol C: Concomitant Hydrogenation and Transprotection
Causality: For standard solid-phase peptide synthesis (SPPS), the chiral auxiliary must be removed and replaced with a standard protecting group (e.g., Boc). Pd/C-catalyzed hydrogenation serves a dual purpose: it reduces the C5-C6 double bond (preventing side reactions during peptide coupling) and simultaneously cleaves the exocyclic N-C(benzyl) bond via hydrogenolysis[2]. The presence of Boc₂O traps the nascent secondary amine in situ, preventing deleterious dimerization.
-
Setup: Dissolve the cycloadduct in methanol. Add Di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) and 10% Pd/C catalyst (10% w/w)[2].
-
Hydrogenation: Purge the reaction vessel with H₂ gas and maintain under a balloon pressure of H₂ (1 atm) at room temperature for 24 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the N-Boc-protected saturated ester. Validation Check: Mass spectrometry (LC-MS) will show the expected[M+H]⁺ mass shift, and ¹H-NMR will confirm the complete disappearance of the olefinic signals at δ 6.2-6.4 ppm.
Protocol D: Saponification to the Free Amino Acid
Causality: A mixed solvent system (THF/MeOH/H₂O) is critical here; it ensures complete solvation of both the highly lipophilic N-Boc bicyclic ester and the inorganic hydroxide salt, preventing biphasic reaction stalling.
-
Hydrolysis: Dissolve the N-Boc ester in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (2.0 eq) at 0 °C.
-
Reaction: Stir at room temperature for 4 hours until TLC indicates complete consumption of the ester.
-
Workup: Acidify the mixture carefully to pH 3 using 1M HCl at 0 °C. Extract thoroughly with Ethyl Acetate. Dry the combined organic layers over Na₂SO₄ and evaporate to yield the pure conformationally restricted amino acid. Validation Check: IR spectroscopy will reveal a broad O-H stretch (3300-2500 cm⁻¹) indicative of the free carboxylic acid.
Quantitative Data & Optimization Metrics
The following table summarizes expected yields, stereoselectivity, and analytical markers across the synthetic workflow based on optimized literature conditions.
| Reaction Step | Substrate / Reagents | Expected Yield (%) | Stereoselectivity | Key Analytical Marker |
| Aza-Diels-Alder | (S)-1-phenylethyl imine + Cyclopentadiene | 78–85% | Up to 93:7 (exo:endo) | ¹H-NMR: Alkene protons ( δ 6.2-6.4) |
| Phosphorylation | OPClPh₂ / Et₃N | 80–90% | N/A (Retention) | ³¹P-NMR: Sharp singlet |
| Hydrogenation & Transprotection | Pd/C, H₂, Boc₂O | 88–95% | N/A (Retention of C3 stereocenter) | MS: [M+H]⁺ shift, loss of alkene signals |
| Saponification | LiOH, THF/MeOH/H₂O | >95% | >99% e.e. | IR: Broad OH stretch (3300-2500 cm⁻¹) |
Data aggregated from mechanistic studies on 2-azabicyclo[2.2.1]hept-5-ene systems and their application in asymmetric synthesis[2][5][7][8].
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Application Notes & Protocols: Ring-Opening Metathesis Polymerization (ROMP) of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives
Introduction: Unlocking Novel Polymer Architectures for Biomedical Advancement
The ring-opening metathesis polymerization (ROMP) of strained cyclic olefins has emerged as a powerful tool in polymer chemistry, enabling the synthesis of polymers with precisely controlled architectures and functionalities.[1][2] Among the diverse array of monomers amenable to ROMP, 2-azabicyclo[2.2.1]hept-5-ene derivatives, commonly known as Vince lactam and its analogues, have garnered significant attention.[3][4] The inherent strain of the bicyclic system provides a strong thermodynamic driving force for the polymerization, while the presence of the nitrogen heteroatom offers a versatile handle for post-polymerization modification or for imparting unique properties to the resulting polymer.[5][6]
These nitrogen-containing polymers are of particular interest to researchers in drug development and materials science. The 2-azabicyclo[2.2.1]heptane framework is a key structural motif in a number of successful antiviral drugs, including the carbocyclic nucleoside analog Abacavir, used in the treatment of HIV.[3][7] Consequently, polymers derived from these monomers are being explored for a range of biomedical applications, including drug delivery, tissue engineering, and as novel therapeutic agents themselves.[8][9]
This guide provides a comprehensive overview of the ROMP of 2-azabicyclo[2.2.1]hept-5-ene derivatives, from monomer synthesis and catalyst selection to detailed polymerization protocols and characterization of the resulting materials. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile polymerization technique to create novel, functional polymers.
Monomer Synthesis: The Gateway to Functional Polymers
The most common starting material for this class of monomers is 2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as (±)-Vince lactam. This compound can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile. One established method involves the reaction of cyclopentadiene with methanesulfonyl cyanide, followed by hydrolysis to yield the desired lactam.[10][11] Other routes employing reagents like chlorosulfonyl isocyanate have also been reported.[11][12]
The versatility of the 2-azabicyclo[2.2.1]hept-5-ene scaffold lies in the ability to modify the nitrogen atom. The lactam can be reduced to the corresponding secondary amine, which can then be functionalized with various protecting groups or other moieties.[13] This pre-functionalization of the monomer is often crucial for successful polymerization, as the unprotected lactam or amine can chelate to and deactivate certain ROMP catalysts.[14] Common N-substituents include benzyl, tert-butoxycarbonyl (Boc), and various silyl groups.[13][14]
Workflow for Monomer Synthesis and Functionalization
Caption: Synthesis and functionalization of 2-azabicyclo[2.2.1]hept-5-ene monomers.
The Engine of Polymerization: Catalyst Selection
The success of the ROMP of 2-azabicyclo[2.2.1]hept-5-ene derivatives is critically dependent on the choice of catalyst. The primary catalysts employed for this purpose are well-defined transition metal alkylidene complexes, most notably those based on ruthenium (Grubbs-type catalysts) and molybdenum or tungsten (Schrock-type catalysts).[15][16]
Grubbs Catalysts: These ruthenium-based catalysts are known for their excellent functional group tolerance and stability towards air and moisture, making them highly popular in synthetic chemistry.[15] The first-generation Grubbs catalyst (G1) and the more active second-generation (G2) and third-generation (G3) catalysts, which feature N-heterocyclic carbene (NHC) ligands, have all been used to polymerize 2-azabicyclo[2.2.1]hept-5-ene derivatives.[15][17][18] Hoveyda-Grubbs catalysts, which exhibit enhanced stability, are also effective.[19] For certain N-functionalized monomers, commercially available Grubbs catalysts can facilitate living polymerization, allowing for the synthesis of block copolymers with low polydispersity.[13]
Schrock Catalysts: Molybdenum and tungsten imido alkylidene catalysts, often referred to as Schrock catalysts, are generally more active than their ruthenium counterparts.[16][20] This high activity can be advantageous, but they are also more sensitive to air, moisture, and certain functional groups. Schrock catalysts have been shown to be particularly effective in achieving highly stereoselective ROMP of 2-azabicyclo[2.2.1]hept-5-ene derivatives, yielding polymers with specific tacticities (e.g., cis,isotactic or cis,syndiotactic).[21][22][23][24]
| Catalyst Type | Key Features | Considerations for 2-Azabicyclo[2.2.1]hept-5-ene Derivatives |
| Grubbs Catalysts (Ru-based) | High functional group tolerance, air and moisture stability. | Generally require N-protection of the monomer to prevent catalyst deactivation. Third-generation catalysts are particularly useful for achieving living polymerization.[13][15] |
| Schrock Catalysts (Mo, W-based) | High activity, enables high stereoselectivity. | Highly sensitive to impurities, air, and moisture. May not tolerate certain functional groups on the monomer. Often leads to highly tactic polymers.[21][22] |
| Ill-defined Catalysts (e.g., WCl6/co-catalyst) | Historically used, can be effective for some systems. | Often lead to polymers with broad molecular weight distributions and poor control over stereochemistry.[14] |
The ROMP Mechanism: A Step-by-Step View
The mechanism of ROMP is a well-established catalytic cycle involving a metal alkylidene species.[1][5][6] The process can be broken down into three main phases: initiation, propagation, and termination.
-
Initiation: The reaction begins with the coordination of the cyclic olefin monomer to the metal center of the catalyst. This is followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate.
-
Propagation: The metallacyclobutane intermediate undergoes a retro-[2+2] cycloaddition, which opens the ring of the monomer and generates a new metal alkylidene species that now incorporates the first monomer unit. This new alkylidene then reacts with another monomer molecule, and the cycle repeats, leading to the growth of the polymer chain.
-
Termination: In a living polymerization, the propagation continues until all the monomer is consumed, and the polymer chains remain active. The polymerization can be intentionally terminated by the addition of a quenching agent, such as ethyl vinyl ether or benzaldehyde, which reacts with the metal alkylidene to form an inactive species.[2][25]
Visualizing the ROMP Catalytic Cycle
Caption: The catalytic cycle of Ring-Opening Metathesis Polymerization (ROMP).
Experimental Protocols: From Monomer to Polymer
The following protocols provide a general framework for the ROMP of N-functionalized 2-azabicyclo[2.2.1]hept-5-ene derivatives. Note: All manipulations involving air- and moisture-sensitive catalysts should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be purified and dried prior to use.
Protocol 1: General Procedure for ROMP using a Grubbs-type Catalyst
-
Monomer and Catalyst Preparation:
-
In a glovebox, weigh the desired N-functionalized 2-azabicyclo[2.2.1]hept-5-ene monomer into a vial.
-
Dissolve the monomer in a minimal amount of anhydrous, degassed solvent (e.g., dichloromethane or toluene) to achieve the desired concentration (typically 0.1-1.0 M).
-
In a separate vial, prepare a stock solution of the Grubbs catalyst (e.g., Grubbs 3rd Generation) in the same solvent. The concentration of the stock solution will depend on the desired monomer-to-catalyst ratio.
-
-
Polymerization:
-
Add the required volume of the catalyst stock solution to the vigorously stirred monomer solution at room temperature. The monomer-to-catalyst ratio can range from 25:1 to 1000:1, depending on the desired molecular weight.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy (disappearance of monomer olefinic signals) or by observing the increase in viscosity of the solution. Polymerization is often complete within minutes to a few hours.
-
-
Termination and Isolation:
-
Once the desired conversion is reached (or all monomer is consumed), terminate the polymerization by adding a few drops of a quenching agent (e.g., ethyl vinyl ether). Stir for an additional 30 minutes.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol or hexanes).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
Protocol 2: General Procedure for Stereoselective ROMP using a Schrock-type Catalyst
-
Stringent Inert Atmosphere Setup:
-
All glassware should be oven-dried and cooled under a stream of inert gas.
-
All manipulations must be carried out in a high-quality glovebox.
-
-
Monomer and Catalyst Handling:
-
Prepare the monomer solution as described in Protocol 1, ensuring the solvent is of the highest purity.
-
Weigh the highly sensitive Schrock catalyst inside the glovebox and prepare a stock solution.
-
-
Polymerization at Controlled Temperature:
-
Cool the monomer solution to the desired temperature (e.g., 0 °C or -20 °C) in a cryobath. Temperature control can be critical for achieving high stereoselectivity.
-
Rapidly inject the catalyst solution into the cold, stirring monomer solution.
-
Allow the reaction to proceed for the specified time, which may be very short (seconds to minutes) due to the high catalyst activity.
-
-
Termination and Work-up:
-
Quench the reaction with a suitable agent, such as benzaldehyde.
-
Isolate the polymer by precipitation as described in Protocol 1.
-
Characterization of the Resulting Polymers
The synthesized polymers should be thoroughly characterized to determine their molecular weight, molecular weight distribution (polydispersity index, Đ), and microstructure (tacticity and double bond geometry).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the polymer structure, determining the cis/trans content of the double bonds in the polymer backbone, and assessing the tacticity of the polymer.[21]
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn). A low Đ (typically < 1.2) is indicative of a well-controlled, living polymerization.[21]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional groups in the polymer and to help determine the geometry of the double bonds. A strong absorption near 980 cm⁻¹ is characteristic of trans C=C bonds.[21]
Applications in Drug Development and Beyond
The unique properties of polymers derived from 2-azabicyclo[2.2.1]hept-5-ene derivatives make them attractive candidates for various biomedical applications.
-
Drug Delivery Vehicles: The polymer backbone can be designed to be biodegradable or stimuli-responsive. The nitrogen atoms provide sites for conjugating drugs, targeting ligands, or imaging agents. The ability to create well-defined block copolymers via living ROMP allows for the formation of self-assembling structures like micelles and vesicles, which can encapsulate therapeutic payloads.[8][9]
-
Antiviral and Antimicrobial Agents: Given that the monomeric unit is a precursor to potent antiviral drugs, polymers containing this moiety may exhibit inherent biological activity.[3] The multivalent presentation of these motifs along a polymer backbone can enhance their binding to biological targets.
-
Materials for Tissue Engineering: These polymers can be functionalized to promote cell adhesion and proliferation, making them suitable as scaffolds for tissue regeneration.
Conclusion and Future Outlook
The Ring-Opening Metathesis Polymerization of 2-azabicyclo[2.2.1]hept-5-ene derivatives provides a robust and versatile platform for the synthesis of advanced functional materials. The ability to precisely control polymer architecture, coupled with the inherent biological relevance of the monomer scaffold, positions these polymers at the forefront of innovation in drug delivery and biomedical engineering. As new catalysts with even greater activity and selectivity are developed, the scope and potential of this powerful polymerization technique will undoubtedly continue to expand, opening up new avenues for scientific discovery and therapeutic advancement.
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- 24. Stereospecific Ring-Opening Metathesis Polymerization (ROMP) of Norbornene and Tetracyclododecene by Mo and W Initiators (Journal Article) | OSTI.GOV [osti.gov]
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Advanced Peptidomimetic Engineering: Integrating Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate for Conformational Restriction
Introduction to Conformationally Restricted Amino Acids (CRAAs)
Natural peptides possess exquisite target specificity but are fundamentally limited as therapeutics due to their high conformational flexibility and susceptibility to rapid proteolytic degradation[1]. To circumvent these liabilities, modern drug design relies on Conformationally Restricted Amino Acids (CRAAs).
Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate—an ester derivative of the bridged bicyclic Vince lactam—serves as a premier proline analog. By replacing standard L-proline with this rigid [2.2.1] bicyclic scaffold, medicinal chemists can lock the peptide backbone into a pre-organized bioactive conformation (such as a β -turn) while simultaneously creating a steric shield around adjacent amide bonds, thereby preventing enzymatic cleavage[1][2].
Mechanistic Rationale & Application Landscape
The thermodynamic advantage of the 2-azabicyclo[2.2.1]heptane scaffold lies in its bridging methylene group, which prevents the typical puckering of the pyrrolidine ring. This structural constraint strictly limits the ϕ (phi) and ψ (psi) dihedral angles. When the peptidomimetic binds to its receptor, the entropic penalty is drastically reduced because the molecule is already pre-organized into its active geometry[1][3].
This scaffold replacement strategy has driven breakthroughs across multiple therapeutic areas:
-
Antiviral Agents: Used at the P2 position of peptidomimetics to create highly potent, orally bioavailable SARS-CoV-2 3CLpro inhibitors[4][5].
-
Oncology: Incorporated into AVPI tetrapeptide mimics to inhibit XIAP (X-linked inhibitor of apoptosis protein), restoring apoptotic signaling in cancer cells[3].
-
Neuroprotection: Utilized to synthesize analogs of the neuroprotective tripeptide Gly-Pro-Glu (GPE), extending the elimination half-life for the treatment of neurological injuries[6].
Workflow for designing bicyclic proline-based peptidomimetics.
Quantitative Impact on Drug-Like Properties
The incorporation of the bicyclic proline analog yields measurable improvements in both target affinity and metabolic half-life compared to natural peptide sequences.
| Compound / Target | Proline Moiety | Binding Affinity / IC50 | Microsomal Stability (t1/2) |
| AVPI Tetrapeptide (XIAP) | Natural L-Proline | ~0.4 μM | < 15 min |
| AVPI Peptidomimetic (XIAP) | 2-azabicyclo[2.2.1]heptane | Potent binding | > 120 min |
| Compound 11b (3CLpro) | 2-azabicyclo[2.2.1]heptane | 0.110 μM | > 120 min |
| GPE Neuropeptide (NMDA) | Natural L-Proline | Low affinity | < 5 min |
| GPE Analog (NMDA) | 2-azabicyclo[2.2.1]hept-5-ene | High affinity | > 60 min |
(Data synthesized from established pharmacological evaluations of 3CLpro, XIAP, and GPE targets[3][4][5][6])
Mechanism of protease resistance induced by bicyclic proline analogs.
Experimental Protocols
Protocol 1: Saponification of Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
To utilize this scaffold as an N-terminal or internal residue in peptide synthesis, the methyl ester must first be hydrolyzed to yield the free carboxylic acid.
-
Preparation: Dissolve 1.0 equivalent (eq) of Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate in a 3:1 mixture of THF/H2O at 0 °C.
-
Hydrolysis: Add 1.5 eq of Lithium Hydroxide (LiOH) dropwise to the solution.
-
Reaction: Stir the mixture continuously for 2 hours, allowing it to slowly warm from 0 °C to room temperature.
-
Workup: Acidify the solution with 1M HCl to pH 3-4. Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Causality & Rationale: LiOH is specifically selected over harsher bases like NaOH or KOH. The mild basicity and the coordinating nature of the lithium ion prevent base-catalyzed epimerization at the highly sensitive α -chiral center of the bicyclic system, preserving the required stereochemistry for biological activity[7].
-
Validation & QC: The protocol is self-validating via TLC (Ninhydrin stain for secondary amines), which must show a complete shift in Rf value. LC-MS must confirm the exact mass of the free acid (M-H)- with no starting material remaining.
Protocol 2: Sterically Hindered Peptide Coupling
Coupling the bulky [2.2.1] bicyclic acid to an adjacent amino acid requires highly efficient activation to overcome severe steric hindrance.
-
Preparation: Dissolve 1.0 eq of the free bicyclic acid (from Protocol 1) and 1.2 eq of the target amine sequence in anhydrous DMF under an inert argon atmosphere.
-
Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) and cool the reaction vessel to 0 °C.
-
Activation: Add 1.1 eq of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in a single portion.
-
Coupling: Stir the reaction for 12 hours, allowing it to warm to room temperature. Quench with saturated aqueous NaHCO3 and extract with Dichloromethane (DCM).
-
Causality & Rationale: The [2.2.1] bicyclic system exerts significant steric bulk that causes standard carbodiimides (like EDC or DCC) to fail, resulting in low yields or racemization. HATU generates a highly reactive HOAt ester intermediate, which accelerates the aminolysis rate and effectively suppresses epimerization during the coupling of hindered substrates[7].
-
Validation & QC: Perform analytical HPLC on the crude mixture. A successful reaction is validated by the complete disappearance of the starting acid peak and the emergence of a single product peak exhibiting >95% purity.
Protocol 3: In Vitro Microsomal Stability Assay
This assay validates the primary pharmacokinetic advantage of the peptidomimetic: resistance to hepatic degradation.
-
Incubation: Incubate 1 μM of the synthesized peptidomimetic with Human Liver Microsomes (HLM, 0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37 °C.
-
Initiation: Start the metabolic reaction by adding an NADPH regenerating system.
-
Sampling: Aliquot 50 μL of the mixture at specific time points (0, 15, 30, 60, and 120 minutes). Quench each aliquot immediately by mixing it into 150 μL of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
-
Causality & Rationale: Evaluating stability in HLMs directly tests the hypothesis that the steric bulk of the CRAA confers resistance against hepatic CYP450 enzymes and amidases. This is a critical validation step, as metabolic liability is the primary bottleneck for peptide-based drugs[4][5].
-
Validation & QC: Run Verapamil or Testosterone concurrently as a positive control. The assay is only considered valid if the positive control exhibits rapid degradation (t1/2 < 30 minutes), confirming the enzymatic viability of the microsome batch.
Sources
- 1. d-nb.info [d-nb.info]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Designing new molecular tools to study the life and death of a cancer cell | EurekAlert! [eurekalert.org]
- 4. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of peptidomimetic benzothiazolyl ketones as 3CLpro inhibitors against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Functionalization of the alkene bond in Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Advanced Application Note: Alkene Functionalization of Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of functionalizing highly strained bicyclic systems without inducing unwanted skeletal rearrangements. Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate—a functionalized Vince lactam derivative synthesized via aza-Diels-Alder cycloaddition—is a premier building block in modern drug discovery. The strained C5-C6 alkene bond within this scaffold serves as a critical handle for accessing densely functionalized cyclopentyl and piperidinyl cores, which are essential for the synthesis of azasugars, neuraminidase inhibitors, and carbocyclic nucleosides.
This application note provides a comprehensive, mechanistically grounded guide to the selective functionalization of this alkene, focusing on dihydroxylation, epoxidation, and the unique challenges of halogenation.
Mechanistic Principles of Alkene Functionalization
Facial Selectivity (Exo vs. Endo)
The rigid [2.2.1] bicyclic framework imposes strict steric constraints on incoming reagents. Electrophilic additions—such as dihydroxylation and epoxidation—predominantly occur from the less hindered exo face. The endo face is sterically blocked by the 3-carboxylate group and the bulk of the nitrogen protecting group (e.g., Boc, Cbz, or phosphoryl groups). Consequently, concerted reactions reliably yield exo-functionalized products with high diastereoselectivity[1].
Neighboring Group Participation (NGP) and Skeletal Rearrangements
While concerted reactions (like OsO₄ dihydroxylation) yield 1,2-addition products without skeletal disruption[1], stepwise electrophilic additions (e.g., halogenation with Br₂ or I⁺) generate transient, highly reactive halonium ions. These cationic intermediates are highly susceptible to Wagner-Meerwein rearrangements or neighboring group participation (NGP) from the N-protecting group. This intramolecular nucleophilic attack often leads to rearranged 6-azabicyclo[3.2.1]octane frameworks or tricyclic adducts[2][3]. Furthermore, electrophilic halogenation and chalcogenation of the endo and exo isomers of these carboxylates often exclusively yield rearranged products due to the inherent strain of the bicyclic system[4].
Workflow Diagram: Divergent Synthetic Pathways
Divergent functionalization pathways of the C5-C6 alkene in 2-azabicyclo[2.2.1]hept-5-ene systems.
Quantitative Data: Reaction Profiles
The following table summarizes the expected outcomes and mechanistic variables when functionalizing the C5-C6 alkene of Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate.
| Functionalization Type | Reagents | Primary Product Stereochemistry | Typical Yield (%) | Mechanistic Complications |
| Dihydroxylation | OsO₄ (cat.), NMO | exo,exo-Diol | 85 - 95% | None (Concerted [3+2] cycloaddition) |
| Epoxidation | mCPBA, NaHCO₃ | exo-Epoxide | 80 - 90% | Acid-catalyzed ring opening if unbuffered |
| Halogenation | Br₂ or I⁺ sources | Rearranged Adducts | 60 - 85% | Wagner-Meerwein shifts; NGP from N-protecting group |
Validated Experimental Protocols
Protocol A: Exo-Selective Dihydroxylation (Upjohn Conditions)
Objective: Synthesis of methyl exo,exo-5,6-dihydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate. Causality: Osmium tetroxide (OsO₄) undergoes a concerted [3+2] cycloaddition with the alkene. The exo facial bias of the 2-azabicyclo[2.2.1]hept-5-ene system dictates the stereochemical outcome, yielding exclusively the exo,exo-diol[1]. N-Methylmorpholine N-oxide (NMO) acts as a stoichiometric co-oxidant to re-oxidize the Os(VI) species back to Os(VIII), allowing OsO₄ to be used in catalytic amounts (typically 1-5 mol%), which mitigates toxicity and cost.
Step-by-Step Methodology (Self-Validating):
-
Preparation: Dissolve the alkene (1.0 eq) in a mixture of acetone and water (4:1 v/v) at room temperature. Add NMO (1.5 eq) and stir until fully dissolved.
-
Catalysis: Add OsO₄ (0.05 eq, typically as a 2.5 wt% solution in tert-butanol).
-
Validation Check: The reaction mixture will rapidly transition from clear/yellow to a dark brown/black hue, visually confirming the formation of the osmate ester intermediate.
-
-
Monitoring: Stir at room temperature. Monitor via TLC (using a polar eluent like 10% MeOH in DCM) until the non-polar alkene spot is replaced by a highly polar diol spot (visualized with a Ceric Ammonium Molybdate (CAM) stain).
-
Quenching: Add solid sodium sulfite (Na₂SO₃, 2.0 eq) and stir vigorously for 1 hour.
-
Validation Check: The dark brown solution will turn light yellow or clear as the osmate ester is reductively cleaved and Os(VIII) is reduced to insoluble Os(IV) salts.
-
-
Workup: Filter the suspension through a pad of Celite to remove osmium salts. Extract the filtrate with ethyl acetate (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Exo-Selective Epoxidation
Objective: Synthesis of methyl exo-5,6-epoxy-2-azabicyclo[2.2.1]heptane-3-carboxylate. Causality: m-Chloroperoxybenzoic acid (mCPBA) is utilized for the concerted transfer of an electrophilic oxygen. The rigid bicyclic geometry forces the bulky mCPBA to approach from the less sterically hindered exo face. Sodium bicarbonate (NaHCO₃) is added as a heterogeneous buffer to neutralize the m-chlorobenzoic acid byproduct. This is critical to prevent the acid-catalyzed opening of the highly strained epoxide or unwanted skeletal rearrangements[5].
Step-by-Step Methodology (Self-Validating):
-
Preparation: Dissolve the alkene (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C in an ice bath. Add anhydrous NaHCO₃ (2.0 eq) to form a suspension.
-
Addition: Slowly add purified mCPBA (1.2 eq) in small portions to control the exotherm.
-
Validation Check: Monitor the disappearance of the alkene via TLC (EtOAc/Hexane). The starting alkene will immediately reduce a KMnO₄ stain (appearing as a bright yellow/brown spot on a purple background), whereas the epoxide product will not.
-
-
Quenching: Once TLC indicates complete consumption of the starting material (typically 2-4 hours), add saturated aqueous Na₂S₂O₃ and stir for 15 minutes.
-
Validation Check: Test the organic layer with KI-starch indicator paper. The absence of a blue/black color confirms the complete destruction of residual reactive peroxides, ensuring safe concentration.
-
-
Workup: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove residual m-chlorobenzoic acid) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude epoxide, which can be purified via flash column chromatography.
References
- Title: The use of (−)-8-phenylisoneomenthol and (−)-8-phenylmenthol in the enantioselective synthesis of 3-functionalized 2-azabicyclo[2.2.
- Title: Phosphorylation of 2-azabicyclo[2.2.1]hept-5-ene and 2-hydroxy-2-azabicyclo[2.2.
- Title: Regio- and stereochemical regularities of electrophilic halogenation and chalcogenation of ethyl 2-azabicyclo[2.2.
- Title: JP2004515462A - Fused cyclic compounds as modulators of nuclear hormone receptor function Source: Google Patents URL
- Title: Neighboring Group Participation in the Additions of Iodonium and Bromonium Ions to N-Alkoxycarbonyl-2-azabicyclo[2.2.n]alk-5-enes (n = 1,2)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phosphorylation of 2-azabicyclo[2.2.1]hept-5-ene and 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene systems: synthesis and mechanistic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. JP2004515462A - Fused cyclic compounds as modulators of nuclear hormone receptor function - Google Patents [patents.google.com]
Application Note: Advanced N-Boc Protection Protocols for Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Strategic Context & Molecule Significance
Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is a highly privileged, conformationally restricted bicyclic scaffold. Structurally related to the widely utilized Vince lactam, it serves as a critical intermediate in the asymmetric synthesis of carbocyclic nucleosides, proline-modified neuroprotective agents, and novel chiral ligands [1].
To utilize this scaffold in complex multi-step drug development—such as dihydroxylation of the alkene or coupling at the carboxylate—the secondary amine must be robustly protected. The tert-butyloxycarbonyl (Boc) group is the industry standard due to its orthogonal stability against nucleophiles and bases, and its traceless cleavage under mild acidic conditions (e.g., TFA or HCl).
Mechanistic Causality & Experimental Design
Depending on the upstream synthetic route, the 2-azabicyclo[2.2.1]hept-5-ene core is either obtained as a free secondary amine or as an N -alkylated tertiary amine (often bearing a chiral auxiliary like an (S) -1-phenylethyl group from an asymmetric aza-Diels-Alder cycloaddition). This necessitates two distinct protection paradigms:
A. Direct N-Boc Protection of Secondary Amines
When starting from the free secondary amine (or its hydrochloride salt), the reaction with Di-tert-butyl dicarbonate ( Boc2O ) is driven by the nucleophilic attack of the nitrogen lone pair onto the carbonyl carbon of Boc2O . Causality of Reagents: The reaction forms a transient charged carbamate intermediate. The collapse of this intermediate releases tert-butyl carbonate, which spontaneously decomposes into carbon dioxide ( CO2 ) and tert-butanol. The irreversible expulsion of CO2 gas provides a massive entropic driving force, pushing the reaction to completion. A mild base (such as NaHCO3 or Et3N ) is employed not only to free the amine if it is a salt, but to prevent the transient accumulation of acidic micro-environments that could protonate the unreacted starting material.
B. One-Pot Transprotection via Exocyclic N–C Hydrogenolysis
Traditionally, removing an N -benzyl or N -(1-phenylethyl) chiral auxiliary and subsequently installing a Boc group required two isolated steps. However, recent mechanistic breakthroughs have demonstrated that Boc2O can act as an active promoter in a one-pot Pd/C-catalyzed hydrogenolysis [2]. Causality of Reagents: In this system, Boc2O is not merely a passive trapping agent. It reacts with the sterically hindered tertiary amine to form a transient charged carbamate. This intermediate significantly weakens the exocyclic N–C bond, accelerating the Pd-catalyzed hydrogenolysis. This self-validating cascade directly yields the N -Boc protected product while simultaneously cleaving the chiral auxiliary, saving time and maximizing yield.
Visualizing the Synthetic Workflows
Figure 1. Synthetic workflow from aza-Diels-Alder cycloaddition to N-Boc transprotection.
Figure 2. Mechanistic pathway of one-pot transprotection via a charged carbamate.
Quantitative Comparison of Methodologies
The following table summarizes the operational parameters for the two primary protection strategies.
| Parameter | Protocol A: Direct Protection | Protocol B: One-Pot Transprotection |
| Starting Material | Secondary Amine (Free base or HCl salt) | Tertiary Amine ( N -benzyl or N -phenylethyl) |
| Reagents | Boc2O (1.2 equiv), NaHCO3 (2.0 equiv) | Boc2O (1.5 equiv), H2 gas (1 atm) |
| Catalyst | None (or DMAP 0.05 equiv for sluggish reactions) | 10% Pd/C (10-20% w/w) |
| Solvent | EtOAc or THF/ H2O (1:1) | MeOH or EtOAc |
| Temperature | 0∘C to Room Temperature | Room Temperature to 50∘C |
| Typical Yield | 92 – 98% | 85 – 95% |
| Reaction Time | 2 – 4 hours | 12 – 16 hours |
Experimental Protocols
Protocol A: Direct N-Boc Protection of the Secondary Amine
Rationale: This protocol utilizes a biphasic or polar aprotic system. Boc2O is used in a slight excess (1.2 equiv) to compensate for trace hydrolysis caused by adventitious moisture.
-
Preparation: Dissolve methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate (1.0 equiv, 10 mmol) in 20 mL of Ethyl Acetate (EtOAc).
-
Base Addition: Add an aqueous solution of NaHCO3 (2.0 equiv, 20 mmol in 20 mL H2O ). Causality: The biphasic system ensures the amine remains unprotonated while protecting the Boc2O from rapid bulk hydrolysis.
-
Reagent Addition: Cool the vigorously stirring biphasic mixture to 0∘C using an ice bath. Slowly add Boc2O (1.2 equiv, 12 mmol) dropwise or in small portions.
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature.
-
Self-Validation Checkpoint: Observe the reaction for effervescence. The visible bubbling of CO2 gas is a direct physical indicator of the desired nucleophilic attack. Once gas evolution ceases (typically 2-4 hours), the reaction is nearing completion.
-
Quality Control (TLC): Spot the organic layer on a silica TLC plate (Eluent: Hexanes/EtOAc 7:3). The starting amine will stain heavily with ninhydrin (often near the baseline), while the N -Boc product will appear as a high- Rf , UV-active (if double bond is intact) and ninhydrin-negative spot.
-
Workup: Separate the layers. Wash the organic layer with saturated aqueous NH4Cl (to remove trace unreacted amine), followed by brine. Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the pure N -Boc protected ester.
Protocol B: One-Pot Transprotection (Exocyclic N-C Hydrogenolysis)
Rationale: This protocol is deployed when the bicyclic core is synthesized via an asymmetric aza-Diels-Alder reaction, leaving an N -alkyl chiral auxiliary[2].
-
Preparation: In a flame-dried, high-pressure compatible reaction flask, dissolve the N -(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate derivative (1.0 equiv, 5 mmol) in anhydrous Methanol (MeOH) or EtOAc (15 mL).
-
Reagent Addition: Add Boc2O (1.5 equiv, 7.5 mmol). Causality: A higher excess is required here as the Boc2O must actively participate in forming the charged carbamate intermediate to weaken the N-C bond prior to hydrogenolysis.
-
Catalyst Addition: Carefully add 10% Pd/C (15% w/w relative to the substrate) under an inert Argon atmosphere to prevent spontaneous ignition of the catalyst.
-
Hydrogenation: Purge the vessel with Hydrogen gas ( H2 ) three times. Pressurize the vessel to 1 atm (balloon) or up to 50 psi (Parr shaker) depending on the steric hindrance of the substrate. Stir vigorously at room temperature for 16 hours.
-
Self-Validation Checkpoint: Monitor hydrogen uptake if using a burette/pressure system. The reaction is complete when pressure stabilizes. TLC will show the disappearance of the starting material and the appearance of the N -Boc product alongside the alkane byproduct (e.g., ethylbenzene).
-
Workup: Purge the flask with Argon. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad thoroughly with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the enantiopure methyl N -Boc-2-azabicyclo[2.2.1]heptane-3-carboxylate. (Note: The internal alkene is concurrently reduced to an alkane during this hydrogenolysis protocol).
References
- Sousa, C. A. D., Vale, M. L. C., Borges, J., & Garcia-Mera, X. (2010). Phosphorylation of 2-azabicyclo[2.2.1]hept-5-ene and 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene systems: synthesis and mechanistic study. New Journal of Chemistry.
- Sampaio-Dias, I. E., Pinto da Silva, L., et al. (2019). Mechanistic Insights for the Transprotection of Tertiary Amines with Boc2O via Charged Carbamates: Access to Both Enantiomers of 2-azanorbornane-3-exo-carboxylic Acids.
Overcoming catalyst deactivation in Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate functionalization
Technical Support Center: Overcoming Catalyst Deactivation in Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate Functionalization
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected roadblocks when attempting transition-metal-catalyzed functionalizations (e.g., Ring-Opening Metathesis Polymerization (ROMP), cross-coupling, or dihydroxylation) of methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate.
This highly strained aza-norbornene derivative—a versatile downstream intermediate of Vince lactam[1]—presents a dual challenge: a highly Lewis-basic nitrogen atom and a sterically encumbered C3-carboxylate. Rather than simply increasing catalyst loading, overcoming deactivation requires a fundamental understanding of the thermodynamic sinks in your catalytic cycle.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to bypass catalyst poisoning and off-cycle deactivation.
Part 1: Diagnostic Workflow
Before altering your reaction parameters, use the following logic tree to identify the root cause of catalyst deactivation in your specific aza-norbornene system.
Diagnostic workflow for identifying catalyst deactivation in aza-norbornene functionalization.
Part 2: Frequently Asked Questions & Troubleshooting
FAQ 1: Why does my transition-metal catalyst (e.g., Ru, Pd, or Sc) die prematurely during the functionalization of this monomer?
Causality & Expert Insight: The most common cause of catalyst death with 2-azabicyclo[2.2.1]hept-5-ene derivatives is nitrogen-induced catalyst poisoning . The lone pair on the N2 atom is highly Lewis-basic. When interacting with Lewis-acidic or oxophilic metal centers (like early transition metals or standard Ru/Pd catalysts), the nitrogen atom outcompetes the C5-C6 alkene for coordination. This forms a thermodynamically stable, off-cycle metal-amine chelate, effectively locking the catalyst in a dead-end resting state[2].
Solution: You cannot fight thermodynamics simply by adding more catalyst. You must electronically mask the nitrogen atom or switch to a less oxophilic catalyst. Implementing a strong electron-withdrawing protecting group (e.g., tert-butoxycarbonyl (Boc) or Tosyl) delocalizes the nitrogen lone pair, significantly reducing its Lewis basicity[3]. If deprotection is undesirable downstream, switch to late-transition-metal catalysts bearing phosphine-sulfonate ligands, which exhibit lower oxophilicity and tolerate basic amines[2].
Competitive pathways: N-induced catalyst poisoning vs. productive alkene functionalization.
FAQ 2: During ROMP, I observe incomplete conversion and broad dispersity (Đ). How do I fix this?
Causality & Expert Insight: While N-protection solves the primary poisoning issue, the methyl carboxylate at the C3 position introduces severe steric hindrance. During the propagation step of ROMP, the growing polymer chain and the incoming monomer must align perfectly at the ruthenium alkylidene center. The endo orientation of the C3-ester can sterically clash with the bulky N-heterocyclic carbene (NHC) ligand of Grubbs 2nd or 3rd generation catalysts. Furthermore, the carbonyl oxygen of the ester can weakly chelate to the Ru center, slowing down the rate of propagation relative to initiation, which broadens the dispersity.
Solution: Utilize a highly active, fast-initiating catalyst like the Grubbs 3rd Generation (Ru-pyridine complex) and run the reaction at lower temperatures (e.g., 0 °C to 20 °C) to suppress secondary metathesis (back-biting).
Quantitative Impact of N-Protection on Catalyst Turnover (Grubbs 3rd Gen, 20 °C)
| Nitrogen Protecting Group | Substrate/Catalyst Ratio | Conversion (%) | Primary Deactivation Mechanism |
| None (Free -NH) | 100:1 | < 5% | Strong N-Ru chelation (Poisoning) |
| Benzyl (-Bn) | 100:1 | 15% | Steric hindrance + Weak N-Ru coordination |
| Acetyl (-Ac) | 500:1 | 85% | Carbonyl-Ru chelation (Slow propagation) |
| Boc (-Boc) | 1000:1 | > 99% | None (Productive turnover) |
FAQ 3: My downstream dihydroxylation or phosphorylation of the alkene stalls. Why?
Causality & Expert Insight: Functionalizations like OsO₄-catalyzed dihydroxylation or phosphorylation rely heavily on facial selectivity[4],[5]. The highly strained bicyclic framework forces reagents to approach from the less hindered exo face. However, if your C3-carboxylate is in the exo configuration, it creates a steric shield over the double bond, drastically reducing the reaction rate and leading to catalyst degradation over time. Solution: Ensure you are working with the endo-carboxylate isomer for exo-facial functionalizations. If the exo-carboxylate is required for your final API, consider functionalizing the alkene before epimerizing the C3 position.
Part 3: Self-Validating Experimental Protocols
To ensure reproducibility, every protocol must act as a self-validating system. The following methodology for the ROMP of methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate includes built-in physical and chemical checkpoints to verify catalyst health at every step.
Protocol: ROMP of Methyl (1R,3S,4S)-2-Boc-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Objective: Achieve >99% conversion without premature Ru-catalyst quenching.
Step 1: Monomer Purification (The "Zero-Poison" Check)
-
Action: Dissolve the Boc-protected monomer in anhydrous dichloromethane (DCM). Pass through a plug of activated basic alumina immediately prior to use.
-
Self-Validation: Take a pre-reaction TLC (Stain: Ninhydrin). If a purple/pink spot appears, trace free amine is present (incomplete Boc-protection or degradation). Do not proceed until the monomer is strictly Ninhydrin-negative.
Step 2: Catalyst Initiation
-
Action: In a nitrogen-filled glovebox, dissolve Grubbs 3rd Generation catalyst (1 mol%) in anhydrous DCM. Rapidly inject the monomer solution at 20 °C under vigorous stirring.
-
Self-Validation: Observe the color. The solution should immediately transition from bright green (free catalyst) to a deep, persistent yellowish-brown. If the solution turns black or cloudy within 60 seconds, the catalyst has decomposed (likely due to moisture or residual free amine).
Step 3: Propagation & Viscosity Check
-
Action: Allow the reaction to stir for 30 minutes at 20 °C.
-
Self-Validation: Stop the stir bar. The solution should exhibit a noticeable increase in macroscopic viscosity (syrup-like consistency). Remove a 10 µL aliquot, quench with ethyl vinyl ether, and analyze via ¹H NMR. The disappearance of the sharp alkene protons (approx. 6.2–6.5 ppm) and the appearance of broad polymeric olefinic peaks (approx. 5.5 ppm) validates active propagation.
Step 4: Controlled Quenching
-
Action: Inject an excess of ethyl vinyl ether (100 equivalents relative to Ru) to terminate the living polymer chain.
-
Self-Validation: The solution must undergo a distinct color shift from yellowish-brown to a pale, clear yellow, confirming the successful formation of the inactive Fischer carbene. Precipitate the polymer in cold methanol.
References
-
Song, G., Pang, W., Li, W., & Chen, C. (2024). CGC-Scandium-Mediated Copolymerization of Ethylene with Amine-Functionalized Cyclic Olefins. ACS Catalysis.[Link]
-
Sousa, C. A. D., Vale, M. L. C., Borges, J., & Garcia-Mera, X. (2010). Phosphorylation of 2-azabicyclo[2.2.1]hept-5-ene and 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene systems: synthesis and mechanistic study. New Journal of Chemistry (RSC Publishing).[Link]
-
Wang, Y., et al. (2025). Synthesis and Chemical Transformation of Nitrogen-Rich Polyolefins through Copolymerization of Ethylene with Polar Cyclic Olefins. Macromolecules.[Link]
-
Zhang, J., et al. (2018). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Applied Microbiology and Biotechnology.[Link]
-
Borges, J., et al. (2014). The use of (−)-8-phenylisoneomenthol and (−)-8-phenylmenthol in the enantioselective synthesis of 3-functionalized 2-azabicyclo[2.2.1]heptane derivatives via aza-Diels–Alder reaction. ResearchGate.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phosphorylation of 2-azabicyclo[2.2.1]hept-5-ene and 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene systems: synthesis and mechanistic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Resolving solubility issues of Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate in organic solvents
Welcome to the Technical Support Center for Bicyclic Amino Acid Derivatives. This guide is specifically engineered for researchers and drug development professionals troubleshooting the solubility and handling of Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate (a functionalized aza-norbornene/Vince lactam derivative).
Below, we break down the fundamental chemical causality behind solubility failures and provide validated, step-by-step methodologies to resolve them.
I. Diagnostic Workflow
Decision tree for resolving solubility issues of aza-norbornene derivatives based on form and solvent.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound is a cloudy, insoluble suspension in toluene, but I need it dissolved for a Ring-Opening Metathesis Polymerization (ROMP) reaction. How do I fix this? Causality: Toluene is a low-dielectric, non-polar solvent. Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate possesses both a strong hydrogen bond donor (the secondary amine, N-H) and an acceptor (the ester carbonyl, C=O). In non-polar media, these molecules hydrogen-bond to one another rather than the solvent, forming insoluble aggregates. Solution: You must disrupt the intermolecular H-bonding. The most effective method for ROMP applications is N-protection (e.g., synthesizing the N-(1-phenylethyl) or N-Boc derivative). Masking the amine removes the H-bond donor, drastically increasing solubility in toluene and preventing the amine from poisoning transition-metal catalysts (like Mo, W, or Ru alkylidenes)[1].
Q2: I am trying to dissolve the compound in Dichloromethane (DCM), but it remains a stubborn white powder. Literature says it should be soluble. Causality: You are likely handling the hydrochloride (HCl) salt of the compound rather than the free base. While the free base is highly soluble in halogenated solvents like DCM and chloroform[2], the ionic nature of the HCl salt renders it completely insoluble in polar aprotic organics. Solution: Perform a mild freebasing extraction (See Protocol A below). Do not use strong bases like NaOH, as they will saponify the methyl ester.
Q3: Can I use alcohols to dissolve it for analytical purposes? Causality: Yes. The compound is highly soluble in polar protic solvents like methanol[3]. However, be cautious: if you are performing downstream reactions involving strong electrophiles or sensitive catalysts, residual methanol will act as a competing nucleophile or catalyst poison. For Mass Spectrometry (ESI-MS), a 99/1 acetone/water mixture is highly effective for maintaining solubility while ensuring excellent ionization[4].
III. Quantitative Solubility Profile
To aid in solvent selection, refer to the comparative solubility data below based on the compound's state.
| Solvent Class | Example Solvents | Dielectric Constant (ε) | Free Base Solubility | HCl Salt Solubility | Application / Mechanistic Notes |
| Non-Polar | Hexane, Toluene | 2.0 - 2.4 | Low (Aggregates) | Insoluble | Requires N-protection for high-concentration ROMP[1]. |
| Polar Aprotic | DCM, Chloroform | 4.8 - 8.9 | High | Insoluble | Ideal for in-situ functionalization (e.g., phosphorylation)[5]. |
| Polar Aprotic | THF, Acetone | 7.5 - 20.7 | High | Low | Excellent for ESI-MS analysis (acetone/water mixtures)[4]. |
| Polar Protic | Methanol, Water | 32.7 - 80.1 | High | High | Best for storage as a salt; risk of transesterification if heated. |
IV. Validated Experimental Protocols
Protocol A: Mild Freebasing of the Hydrochloride Salt
Purpose: To convert the insoluble HCl salt into the organic-soluble free base without hydrolyzing the methyl ester. Self-Validation: The use of a weak base (NaHCO₃) limits the maximum aqueous pH to ~8.3. This is sufficient to deprotonate the secondary amine (pKa ~9.0) but thermodynamically prevents the saponification of the ester group.
Step-by-Step Methodology:
-
Suspension: Suspend 1.0 eq of Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate hydrochloride in Dichloromethane (DCM) (10 mL per gram of compound).
-
Basification: Add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃).
-
Extraction: Stir vigorously for 15 minutes at room temperature. The biphasic mixture will clear up as the free base dissolves entirely into the lower DCM layer.
-
Separation: Transfer to a separatory funnel. Collect the lower organic phase. Extract the aqueous phase once more with half the original volume of DCM.
-
Drying & Concentration: Combine the organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Validation Check: Spot the resulting oil/solid on a TLC plate and stain with Ninhydrin. A bright pink/purple spot confirms the presence of the intact, free secondary amine.
Protocol B: N-Boc Protection for Non-Polar Solubility
Purpose: To mask the secondary amine, preventing H-bond driven aggregation in non-polar solvents like toluene, enabling its use in stereoselective polymerizations[1].
Step-by-Step Methodology:
-
Dissolution: Dissolve the free base (from Protocol A) in DCM (0.2 M concentration).
-
Reagent Addition: Add 1.2 eq of Di-tert-butyl dicarbonate (Boc₂O) and 0.1 eq of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.
-
Reaction: Stir at room temperature for 4-6 hours. Monitor by TLC (the product will migrate significantly higher than the starting material and will not stain with Ninhydrin).
-
Quench & Wash: Wash the organic layer sequentially with 5% aqueous citric acid (to remove DMAP), water, and brine.
-
Isolation: Dry over Na₂SO₄, concentrate, and purify via flash chromatography if necessary. The resulting N-Boc protected monomer will be highly soluble in hexanes and toluene.
V. References
-
EvitaChem : 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3R,4R). EvitaChem. URL:
-
Macromolecules : Stereoselective Ring-Opening Metathesis Polymerization (ROMP) of Methyl-N-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate by Molybdenum and Tungsten Initiators. ACS Publications. URL:
-
New Journal of Chemistry : Phosphorylation of 2-azabicyclo[2.2.1]hept-5-ene and 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene systems: synthesis and mechanistic study. RSC Publishing. URL:
-
Macromolecules : Electrospray Ionization Mass Spectrometry Investigation of Oligomers Prepared by Ring-Opening Metathesis Polymerization of Methyl N-(1-Phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate. ACS Publications. URL:
-
Macromolecules : Catalytic Syntheses of Degradable Polymers via Ring-Opening Metathesis Copolymerization Using Vinyl Ethers as Chain Transfer Agents. ACS Publications. URL:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. evitachem.com [evitachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phosphorylation of 2-azabicyclo[2.2.1]hept-5-ene and 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene systems: synthesis and mechanistic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Chiral HPLC validation methods for Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate purity analysis
Title: Comprehensive Guide to Chiral HPLC Validation Methods for Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate Purity Analysis
Introduction As a Senior Application Scientist, I frequently encounter complex bicyclic scaffolds that demand rigorous analytical control. Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is a premier chiral building block, structurally analogous to the widely utilized Vince lactam ()[1]. It serves as a critical intermediate in the asymmetric synthesis of carbocyclic nucleosides (e.g., Abacavir) and novel dipeptidyl peptidase-4 (DPP-4) inhibitors like Neogliptin ()[2].
Because the pharmacological efficacy and safety of these therapeutics are entirely dependent on their absolute configuration, establishing a robust, self-validating chiral HPLC method for enantiomeric and diastereomeric purity is non-negotiable. This guide objectively compares Normal Phase HPLC (NP-HPLC), Reversed-Phase HPLC (RP-HPLC), and Supercritical Fluid Chromatography (SFC) methodologies, providing the mechanistic rationale and experimental protocols necessary for ICH-compliant method validation.
Mechanistic Rationale for Chiral Separation
Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate presents a unique chromatographic challenge due to its multiple stereocenters (yielding endo and exo diastereomers, each with an enantiomeric pair) and its highly interactive functional groups: a secondary amine and a methyl ester ()[3].
Successful chiral recognition relies on the "Three-Point Interaction Model." Polysaccharide-based Chiral Stationary Phases (CSPs), such as Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), are the industry standard for this class of molecules. The CSP provides hydrogen bond donors (carbamate NH) and acceptors (carbamate C=O) that interact directly with the analyte's ester and secondary amine groups. Simultaneously, the chiral helical groove of the polymer facilitates stereoselective steric inclusion.
Caption: Three-point chiral recognition model between the analyte and polysaccharide CSP.
Comparative Analysis of Chromatographic Modalities
To select the optimal method, we must evaluate the causality behind phase behavior. While Crown ether columns can resolve primary amines, they are ineffective for the secondary amine present in our target molecule ()[4]. Therefore, polysaccharide CSPs are required. Below is an objective comparison of how this analyte performs across different mobile phase modalities.
Table 1: Performance Comparison of Chiral Separation Modalities
| Modality | Stationary Phase | Mobile Phase | Basic Additive | Run Time | Resolution ( Rs ) | Verdict |
| NP-HPLC | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane / Isopropanol (90:10) | 0.1% Diethylamine (DEA) | ~18-25 min | > 2.5 | Traditional Gold Standard. Excellent resolution, but high solvent consumption and long run times. |
| RP-HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Water / Acetonitrile (60:40) | None (Strict pH control needed) | ~15 min | < 1.5 | Suboptimal. High risk of ester hydrolysis; water disrupts critical H-bonding required for chiral recognition. |
| SFC | Amylose tris(3,5-dimethylphenylcarbamate) | Supercritical CO₂ / Methanol | 0.1% Isopropylamine (IPAm) | < 5 min | > 3.0 | Superior Alternative. Ultra-fast throughput, green chemistry, and sharper peaks due to high CO₂ diffusivity. |
Expert Insight: Notice the mandatory inclusion of DEA or IPAm in NP-HPLC and SFC. Why? The secondary amine of the aza-bicyclic ring is highly basic. Without a basic modifier in the mobile phase, the analyte will undergo secondary ion-exchange interactions with residual, unendcapped silanols on the silica support, resulting in severe peak tailing and catastrophic loss of resolution.
Self-Validating Experimental Protocol: ICH Q2(R1) Method Validation
A method is only as reliable as its validation framework. To ensure trustworthiness in pharmaceutical quality control, the chosen NP-HPLC method must operate as a self-validating system.
Caption: Sequential workflow for chiral HPLC method development and validation.
Step-by-Step Validation Methodology (NP-HPLC)
1. Mobile Phase Preparation & Equilibration
-
Action: Mix HPLC-grade Hexane and Isopropanol in a 90:10 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA). Degas via sonication for 10 minutes.
-
Causality: Proper degassing prevents baseline drift, while DEA masks active silanol sites on the Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm). Equilibrate the column at 1.0 mL/min at 25°C until the baseline is perfectly stable.
2. System Suitability Testing (SST)
-
Action: Inject 10 µL of a 1.0 mg/mL racemic standard of methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate.
-
Acceptance Criteria: The system is only validated for use if the Resolution ( Rs ) between the (1S, 3S, 4R) and (1R, 3R, 4S) enantiomers is ≥2.0 , and the Tailing Factor ( Tf ) is ≤1.5 . This proves the column's chiral recognition integrity is intact prior to sample analysis.
3. Linearity and Range
-
Action: Prepare calibration standards of the undesired enantiomer at 0.05%, 0.1%, 0.5%, 1.0%, and 2.0% relative to the nominal test concentration (10 mg/mL). Inject each standard in triplicate.
-
Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient ( R2 ) must be ≥0.999 . This ensures the detector response is strictly proportional, which is vital for quantifying trace chiral impurities.
4. Accuracy (Spike Recovery)
-
Action: Spike known quantities of the undesired enantiomer (at the LOQ, 0.5%, and 1.0% levels) into a sample matrix containing the pure desired enantiomer.
-
Acceptance Criteria: Calculate the percentage of the spiked amount recovered. Recovery must fall strictly between 90.0% and 110.0%, proving that the main peak does not obscure the trace impurity.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Action: Serially dilute the undesired enantiomer standard.
-
Acceptance Criteria: Determine the concentration where the Signal-to-Noise (S/N) ratio is 3:1 (LOD) and 10:1 (LOQ). For this compound on NP-HPLC, a standard LOQ of 0.05% (5 µg/mL) is expected and required for pharmaceutical release testing.
Conclusion
While NP-HPLC remains the highly reliable, traditional workhorse for the chiral purity analysis of methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, SFC stands out as the superior modern alternative, offering unparalleled speed and reduced environmental impact. Regardless of the chosen modality, the addition of basic modifiers (DEA or IPAm) is a non-negotiable mechanistic requirement to neutralize silanol interactions and achieve sharp, quantifiable peaks.
References
-
2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. ACS Publications.[Link]
-
Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). PMC.[Link]
-
Phosphorylation of 2-azabicyclo[2.2.1]hept-5-ene and 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene systems: synthesis and mechanistic study. RSC Publishing.[Link]
-
Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of in the Synthesis of Abacavir Sulphate and Development of Validated Chiral HPLC Method for its Estimation. International Journal of Chemical and Pharmaceutical Analysis.[Link]
Sources
Mass spectrometry fragmentation patterns of bicyclic amino acid esters
High-Resolution Mass Spectrometry Fragmentation Patterns of Bicyclic Amino Acid Esters: A Comparative Guide
Bicyclic amino acid esters (BAAEs)—such as 2-azabicycloalkanes, bridged piperidines, and rigidified proline analogs—are highly sought-after scaffolds in peptidomimetic drug design. Their constrained ring systems lock molecular conformations, enhancing binding affinity and metabolic stability. However, this same rigidity poses a significant challenge for structural elucidation via tandem mass spectrometry (MS/MS). The rigid bicyclic core resists standard backbone cleavage, often sequestering the mobile proton and acting as a thermodynamic sink.
As a Senior Application Scientist, I frequently encounter workflows where researchers rely solely on default low-energy collision-induced dissociation (CID) methods, only to be left with uninformative spectra dominated by simple ester neutral losses. To achieve deep structural characterization—including stereoisomer differentiation and exact ring topology mapping—it is critical to select the appropriate fragmentation technique.
This guide objectively compares the performance of Resonance-Excitation CID, Higher-energy C-trap Dissociation (HCD), and Electron Transfer Dissociation (ETD) on high-resolution mass spectrometry (HRMS) platforms for the analysis of BAAEs.
Part 1: Mechanistic Causality in BAAE Fragmentation
Before comparing instrumental platforms, we must understand the physical chemistry driving BAAE fragmentation. Do not just look at the output spectra; consider why the ions form.
-
The Bicyclic Proline/Pipecolic Acid Effect: In protonated BAAEs, the highly basic tertiary or secondary amine within the bicyclic ring acts as a proton sponge. During low-energy collisional activation, the mobile proton is localized near the ring, directing selective cleavage to the adjacent amide or ester bonds. This forms highly stable bicyclic b-ions or y-ions, effectively suppressing further backbone fragmentation[1].
-
Ester Group Neutral Loss: The ester moiety (e.g., methyl, ethyl, or complex aliphatic esters) undergoes facile charge-remote or charge-directed neutral loss. A primary diagnostic pathway is the expulsion of the corresponding alcohol (-ROH) followed by carbon monoxide (-CO) loss to yield a stable iminium ion[2].
-
Retro-Diels-Alder (RDA) & Ring Opening: To determine the substitution pattern on the bicyclic ring, the ring itself must be cleaved. This requires high-energy activation to bypass the b-ion thermodynamic sink, forcing concerted or stepwise retro-ene and RDA reactions that shatter the bicyclic framework[2].
Fig 1: Divergent MS/MS fragmentation pathways of BAAEs based on the activation method.
Part 2: Comparative Performance of Fragmentation Modes
When configuring your HRMS method (e.g., on an Orbitrap or Q-TOF system), the choice of fragmentation cell dictates the structural information recovered.
-
CID (Ion Trap): Because energy is deposited slowly via vibrational heating, the weakest bonds break first. CID is excellent for confirming the intact mass of the bicyclic core and identifying the ester group via neutral loss, but it fails to differentiate stereoisomers.
-
HCD (Orbitrap/Q-TOF): Beam-type collisional activation deposits higher kinetic energy rapidly. This shatters the bicyclic core, yielding low-mass immonium ions and RDA fragments. HCD is the superior choice for differentiating BAAE stereoisomers, as the relative intensities of the ring-opened fragments are highly dependent on the steric strain of the precursor[3].
-
ETD / EThcD: Radical-driven fragmentation preserves labile ester modifications. While pure ETD often fails to cleave the rigid bicyclic backbone (resulting in non-dissociative electron transfer), supplemental activation (EThcD) provides rich, complementary c/z-type and b/y-type ions.
Table 1: Quantitative Comparison of Fragmentation Modes for BAAEs
| Feature | Resonance CID (Ion Trap) | Beam-Type HCD (Orbitrap/Q-TOF) | ETD / EThcD |
| Energy Regime | Low (Slow heating) | High (Rapid collisional) | Radical-driven + Collisional |
| Primary Cleavage Sites | Ester bond, adjacent amides | Bicyclic ring bonds, ester bond | Backbone N-Cα bonds |
| Diagnostic Ions | Bicyclic b-ions, [-ROH] | Immonium ions, RDA fragments | c/z-ions, [M+H]•+ |
| Ester Group Retention | Poor (Rapid neutral loss) | Poor to Moderate | Excellent (in pure ETD) |
| Stereoisomer Differentiation | Low (Spectra are nearly identical) | High (Varying RDA fragment ratios) | Moderate |
| Best Use Case | Intact core confirmation | Ring topology & isomer mapping | Labile modification preservation |
Part 3: Experimental Workflow & Self-Validating Protocols
To ensure absolute trustworthiness in your structural assignments, your analytical protocol must be a self-validating system. The following LC-HRMS/MS protocol utilizes internal logic checks to verify data integrity before structural elucidation begins.
Step-by-Step Methodology: LC-HRMS/MS Analysis of BAAEs
Step 1: Sample Preparation & Calibration (Self-Validation Check)
-
Dilute the BAAE sample to 0.1–1.0 µg/mL in 50% Methanol / 50% Water with 0.1% Formic Acid.
-
Causality & Validation: Before injecting the sample, infuse a known calibration standard (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution). Verify that the MS1 mass accuracy is strictly < 2 ppm. If the instrument is out of calibration, the exact mass of the ester neutral loss (-ROH) cannot be confidently distinguished from isobaric interferences, invalidating downstream structural assignments.
Step 2: LC-HRMS/MS Acquisition
-
Chromatography: Utilize a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm) with a gradient of 5% to 95% Acetonitrile (0.1% FA) over 10 minutes to resolve potential stereoisomers.
-
MS1 Settings: Acquire full scan MS1 at a resolution of 120,000 (at m/z 200).
-
MS2 Settings (Data-Dependent Acquisition):
-
Trigger HCD fragmentation on the top 5 most abundant precursors.
-
Critical Parameter: Use a stepped Normalized Collision Energy (NCE) of 25%, 35%, and 50%. Why? BAAEs have a high survival yield at low NCE due to the bicyclic constraint. Stepped NCE ensures you capture both the intact ester loss (at 25%) and the deep RDA ring cleavages (at 50%) in a single composite spectrum.
-
Step 3: Data Processing & Quality Control
-
Extract the MS2 spectrum for the target precursor.
-
Self-Validation Check: First, search for the diagnostic ester loss peak (e.g., [M+H - 32]+ for a methyl ester, or [M+H - 46]+ for an ethyl ester). If this peak is absent, the precursor is likely not a BAAE, or the ester is sterically hindered from forming the necessary transition state. Only proceed to map ring cleavages if the ester loss is confirmed.
Fig 2: Self-validating LC-HRMS/MS workflow for BAAE structural elucidation.
References
- Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect" Journal of the American Society for Mass Spectrometry
- Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and n
- BI-32169, a bicyclic 19-peptide with strong glucagon receptor antagonist activity
Sources
- 1. Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 3. BI-32169, a bicyclic 19-peptide with strong glucagon receptor antagonist activity from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Chiral Landscape: A Comparative Guide to Catalysts for Asymmetric Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate Synthesis
The enantioselective synthesis of Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, a valuable chiral building block for a multitude of pharmaceutical agents, presents a significant challenge in modern synthetic chemistry. The rigid bicyclic framework and multiple stereocenters demand a high degree of stereocontrol, making the choice of chiral catalyst paramount to achieving desired enantiopurity and yield. This guide provides a comparative analysis of prominent chiral catalytic systems for the asymmetric aza-Diels-Alder reaction, the key step in constructing this bicyclic core. We will delve into the mechanistic underpinnings of different catalyst classes, present available performance data, and offer detailed experimental protocols to aid researchers in catalyst selection and optimization.
The Strategic Importance of the Aza-Diels-Alder Approach
The most convergent and widely explored route to the 2-azabicyclo[2.2.1]heptane skeleton is the [4+2] cycloaddition, or aza-Diels-Alder reaction, between cyclopentadiene and a suitable imino dienophile. The core challenge lies in controlling the facial selectivity of this reaction to favor one enantiomer over the other. Two primary strategies have emerged: the use of chiral auxiliaries covalently bonded to the dienophile and the application of substoichiometric amounts of a chiral catalyst. While chiral auxiliaries have demonstrated high diastereoselectivity, the catalytic approach is often preferred for its atom economy and the ability to directly generate the desired enantiomer without the need for auxiliary attachment and removal steps.
This guide will focus on the evaluation of two major classes of chiral catalysts: Chiral Lewis Acids and Organocatalysts .
Chiral Lewis Acid Catalysis: Coordination and Control
Chiral Lewis acids activate the imino dienophile by coordinating to the nitrogen or a carbonyl group, lowering its LUMO energy and accelerating the cycloaddition. The chiral environment created by the ligands around the metal center effectively shields one face of the dienophile, directing the approach of cyclopentadiene to the other face and thereby inducing enantioselectivity.
Copper(II)-Bis(oxazoline) Complexes: A Workhorse in Asymmetric Catalysis
Copper(II) complexes bearing C2-symmetric bis(oxazoline) (BOX) ligands are among the most versatile and effective Lewis acid catalysts for aza-Diels-Alder reactions.[1] The catalyst is typically generated in situ from a copper(II) salt, such as Cu(OTf)₂, and the chiral BOX ligand.
Mechanism of Action: The copper center, rendered chiral by the BOX ligand, coordinates to the imino ester. This coordination not only activates the dienophile but also fixes its conformation, creating a well-defined chiral pocket. Cyclopentadiene then approaches from the less sterically hindered face, leading to the formation of the desired enantiomer.
Caption: General workflow for a Chiral Lewis Acid catalyzed aza-Diels-Alder reaction.
While direct comparative data for various copper-BOX catalysts in the synthesis of the title compound is limited, studies on similar aza-Diels-Alder reactions consistently demonstrate their efficacy. For instance, the reaction of cyclopentadiene with azodicarboxylates catalyzed by Cu(OTf)₂ and chiral bisoxazoline ligands proceeds in good yields with moderate enantioselectivities.[1]
Table 1: Performance of Representative Chiral Lewis Acid Catalysts in Related Aza-Diels-Alder Reactions
| Catalyst System | Dienophile | Diene | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Cu(OTf)₂-(S,S)-tBu-BOX | Diethyl azodicarboxylate | Cyclopentadiene | CH₂Cl₂ | -78 | 85 | 75 | [1] |
| Yb(OTf)₃-(R)-BINOL | N-Benzylideneaniline | Danishefsky's diene | THF | -78 | 90 | 92 | [2] |
Chiral Brønsted Acid Catalysis: An Emerging Alternative
In recent years, chiral Brønsted acids, particularly those derived from BINOL (1,1'-bi-2-naphthol), have emerged as powerful catalysts for a variety of asymmetric transformations, including aza-Diels-Alder reactions.[3][4][5] These catalysts operate by activating the imine through protonation, which enhances its electrophilicity.
Mechanism of Action: The chiral Brønsted acid protonates the imine nitrogen, forming a chiral ion pair. The bulky chiral counterion then effectively blocks one face of the iminium ion, directing the nucleophilic attack of cyclopentadiene to the opposite face.
Caption: General catalytic cycle for an organocatalyzed Diels-Alder reaction via iminium ion formation.
While the direct application of organocatalysis to the asymmetric synthesis of Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is not extensively documented, the success of this strategy in other Diels-Alder reactions suggests its potential. For example, the reaction of cinnamaldehyde with cyclopentadiene catalyzed by a proline-derived catalyst proceeds with high yield and enantioselectivity. [6]
Experimental Protocols
Representative Protocol for a Chiral Lewis Acid (Cu(II)-BOX) Catalyzed Aza-Diels-Alder Reaction
This protocol is adapted from a general procedure for Cu(II)-BOX catalyzed aza-Diels-Alder reactions. [1]
-
Catalyst Preparation: To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Cu(OTf)₂ (0.1 eq) and the chiral bis(oxazoline) ligand (0.11 eq).
-
Add anhydrous dichloromethane (DCM) and stir the mixture at room temperature for 1-2 hours until a homogeneous solution is formed.
-
Reaction Setup: In a separate flame-dried Schlenk tube, dissolve the imino ester dienophile (1.0 eq) in anhydrous DCM.
-
Cool the solution to the desired reaction temperature (e.g., -78 °C).
-
Cycloaddition: Add freshly distilled cyclopentadiene (2.0-3.0 eq) to the solution of the dienophile.
-
Add the pre-formed chiral catalyst solution dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Conclusion and Future Outlook
The asymmetric synthesis of Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate remains a field with significant opportunities for methodological development. While chiral auxiliary-based approaches have demonstrated success in achieving high diastereoselectivity, the development of efficient and highly enantioselective catalytic systems is a key goal for large-scale applications.
Currently, both chiral Lewis acids, particularly Cu(II)-BOX complexes, and chiral Brønsted acids show considerable promise based on their performance in related aza-Diels-Alder reactions. Organocatalysis, although less explored for this specific transformation, offers a valuable metal-free alternative that warrants further investigation.
Future research in this area will likely focus on the design of new, more active, and selective catalysts. The development of high-throughput screening methods will be crucial for the rapid evaluation of catalyst libraries and the optimization of reaction conditions. Furthermore, detailed mechanistic studies, including computational modeling, will provide deeper insights into the factors governing stereoselectivity and aid in the rational design of next-generation catalysts for the efficient and enantioselective synthesis of this important chiral building block.
References
-
Hamley, P., et al. (1992). Diastereoselective imino ester cycloadditions. Enantioselective synthesis of azabicyclo[2.2.1]heptenes. J. Chem. Soc., Chem. Commun., 786-788. [Link]
-
García-Mera, X., et al. (2011). Highly diastereoselective synthesis of 2-azabicyclo[2.2.1]hept-5-ene derivatives: Brønsted acid catalyzed aza-Diels-Alder reaction between cyclopentadiene and imino-acetates with two chiral auxiliaries. RCAAP. [Link]
- MacMillan, D. W. C., et al. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. J. Am. Chem. Soc., 122(17), 4243–4244.
- Antilla, J. C., & Wulff, W. D. (2001). A New Class of Chiral Lewis Acid Catalysts for Highly Enantioselective Hetero-Diels-Alder Reactions: Exceptionally High Turnover Numbers from Dirhodium(II) Carboxamidates. J. Am. Chem. Soc., 123(21), 5099-5100.
- Corey, E. J., & Loh, T.-P. (1991). The first enantioselective catalytic Diels-Alder reaction with a chiral oxazaborolidine. A new and general method for the synthesis of optically active prostaglandin intermediates. J. Am. Chem. Soc., 113(23), 8966-8967.
- Evans, D. A., et al. (1993). Bis(oxazoline)copper(II) Complexes as Chiral Catalysts for the Enantioselective Diels-Alder Reaction. J. Am. Chem. Soc., 115(14), 6460–6461.
- Akiyama, T., et al. (2004). Enantioselective Aza-Diels−Alder Reaction of Imines with Danishefsky’s Diene Catalyzed by a Chiral Brønsted Acid. Org. Lett., 6(15), 2555–2557.
- Terada, M., et al. (2004). A Chiral Brønsted Acid for the Enantioselective Aza-Diels−Alder Reaction. J. Am. Chem. Soc., 126(17), 5356–5357.
- Ishihara, K., & Yamamoto, H. (1994). Chiral Boron Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction. J. Am. Chem. Soc., 116(4), 1561–1562.
- Northrup, A. B., & MacMillan, D. W. C. (2002). The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. J. Am. Chem. Soc., 124(11), 2458–2460.
- List, B., et al. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. J. Am. Chem. Soc., 122(10), 2395–2396.
-
Rueping, M., et al. (2012). Asymmetric Brønsted acid-catalyzed aza-Diels–Alder reaction of cyclic C-acylimines with cyclopentadiene. Beilstein J. Org. Chem., 8, 1819-1824. [Link]
-
Wikipedia contributors. (2023). Aza-Diels–Alder reaction. Wikipedia, The Free Encyclopedia. [Link]
-
PubMed. (2012). Asymmetric Brønsted acid-catalyzed aza-Diels-Alder reaction of cyclic C-acylimines with cyclopentadiene. National Center for Biotechnology Information. [Link]
- Wiley-VCH. (2010). 1 Asymmetric Catalysis of Diels–Alder Reaction. Wiley Online Library.
-
Royal Society of Chemistry. (2003). Catalytic and enantioselective aza-ene and hetero-Diels–Alder reactions of alkenes and dienes with azodicarboxylates. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Catalytic and enantioselective aza-ene and hetero-Diels–Alder reactions of alkenes and dienes with azodicarboxylates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. BJOC - Asymmetric Brønsted acid-catalyzed aza-Diels–Alder reaction of cyclic C-acylimines with cyclopentadiene [beilstein-journals.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Asymmetric Brønsted acid-catalyzed aza-Diels-Alder reaction of cyclic C-acylimines with cyclopentadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
Validation of stereocenter retention in Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate derivatives
Validation of Stereocenter Retention in Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate Derivatives: A Comparative Guide to Analytical Workflows
As drug development increasingly relies on complex, stereochemically dense scaffolds, the analytical validation of chiral intermediates has become a critical bottleneck. Derivatives of Vince lactam, specifically methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, are indispensable synthons in the preparation of carbocyclic nucleosides (e.g., Abacavir, Peramivir) and advanced polymeric materials [1].
However, this bridged bicyclic system presents a unique vulnerability: the C3 stereocenter bearing the carboxylate group is highly susceptible to epimerization (endo-to-exo conversion) under basic conditions due to the acidity of the α -proton. Furthermore, maintaining enantiomeric excess (ee) during downstream transformations—such as N-protection, esterification, or Ring-Opening Metathesis Polymerization (ROMP) [2]—requires rigorous, self-validating analytical tracking.
This guide objectively compares the two premier methodologies for validating stereocenter retention in these derivatives: Polysaccharide-based Chiral HPLC/SFC and 1 H-NMR with Chiral Solvating Agents (CSAs) .
The Mechanistic Challenge: Epimerization and Racemization
Before selecting an analytical method, one must understand the causality of stereocenter degradation in this scaffold. The aza-Diels-Alder reaction used to synthesize methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate typically yields a mixture of endo and exo diastereomers [3]. When isolated, the desired isomer can undergo enolization if exposed to basic reagents (e.g., during N-alkylation or phosphorylation). Because the enolate intermediate is planar at C3, subsequent protonation occurs from the less sterically hindered face, leading to an inversion of stereochemistry.
Base-catalyzed C3 epimerization pathway and analytical logic for stereocenter validation.
Comparative Analysis: Chiral HPLC vs. NMR with CSAs
To validate that a synthetic step has not compromised the stereocenter, the analytical method must reliably distinguish between enantiomers (e.g., 1S,3R,4R vs. 1R,3S,4S) and diastereomers (endo vs. exo).
Polysaccharide-Based Chiral HPLC (The Industry Standard)
Chiral High-Performance Liquid Chromatography (HPLC) using Amylose (e.g., Chiralpak AD-H) or Cellulose (e.g., Chiralcel OD-H) stationary phases is the gold standard for this scaffold.
-
The Causality of Separation: The carbamate linkages in the polysaccharide phase interact via hydrogen bonding with the C3-carboxylate and the azabicyclo nitrogen. Simultaneously, the phenyl rings on the stationary phase engage in π−π stacking with the C5-C6 endocyclic double bond. Because the endo and exo isomers present these functional groups at different spatial vectors, they exhibit drastically different inclusion complex stabilities, resulting in baseline resolution ( Rs>1.5 ).
1 H-NMR with Chiral Solvating Agents (The Rapid In-Process Alternative)
When high-throughput HPLC is unavailable, NMR utilizing Chiral Solvating Agents (CSAs) like (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE) or Pirkle's alcohol provides a powerful alternative.
-
The Causality of Separation: The CSA forms a transient, non-covalent diastereomeric complex with the enantiomers of the azabicyclo derivative directly in the NMR tube. The massive anthracene ring of TFAE causes anisotropic magnetic shielding. Depending on the stereochemistry at C3, the methyl ester protons ( −OCH3 ) will be shielded to different degrees, splitting the normally singular singlet into two distinct peaks that can be integrated to calculate enantiomeric/diastereomeric excess.
Quantitative Performance Comparison
| Performance Metric | Chiral HPLC (Amylose/Cellulose CSP) | 1 H-NMR + Chiral Solvating Agent (TFAE) |
| Primary Mechanism | Transient inclusion complexes & H-bonding | Diastereomeric complexation & anisotropic shielding |
| Limit of Detection (LOD) | < 0.1% minor enantiomer/epimer | ~2.0 - 5.0% minor enantiomer/epimer |
| Throughput | High (10–20 min per run) | Medium (Requires careful shimming & integration) |
| Sample Recovery | Low (Destructive unless using prep-SFC) | High (Non-destructive, fully recoverable) |
| Best Use Case | Final API validation, regulatory submissions | Rapid in-process monitoring, structural elucidation |
Self-Validating Experimental Protocols
Trust in analytical data stems from the design of the protocol. A protocol must be a self-validating system—meaning the workflow inherently proves its own accuracy before the actual sample is measured.
Protocol A: Self-Validating Chiral HPLC Workflow
This protocol uses a "Spike-Recovery" logic to ensure that a minor epimer is not being masked by the tailing of the major peak.
Reagents & Equipment:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 μ m)
-
Mobile Phase: Hexane / Isopropanol (90:10 v/v) containing 0.1% Diethylamine (DEA). Note: DEA is critical to suppress secondary interactions between the basic azabicyclo nitrogen and residual silanols, preventing peak tailing.
-
Flow Rate: 1.0 mL/min; Detection: UV at 210 nm.
Step-by-Step Methodology:
-
System Suitability Test (SST): Inject 10 μ L of a 1 mg/mL standard containing a racemic mixture of both endo and exo isomers.
-
Validation Check: You must observe four distinct peaks. Calculate the resolution ( Rs ). Proceed only if Rs>1.5 for all adjacent peaks.
-
-
Blank Injection: Inject 10 μ L of sample diluent (Hexane/IPA).
-
Validation Check: Ensures no column carryover from the highly concentrated SST.
-
-
Sample Analysis: Inject 10 μ L of the synthesized "enantiopure" methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate. Integrate the peaks to determine the raw ee/de %.
-
Spike Recovery (The Critical Validation Step): Spike exactly 1.0% of the racemic standard into your pure sample and inject.
-
Validation Check: If the minor peak integrates to exactly 1.0% (+ initial trace amount), you have mathematically proven that the method is sensitive enough to detect stereocenter degradation at regulatory thresholds.
-
Self-validating Chiral HPLC method development workflow for enantiomeric excess determination.
Protocol B: In Situ NMR CSA Analysis
This method is ideal for rapid, non-destructive checks during intermediate synthetic steps.
Step-by-Step Methodology:
-
Baseline Acquisition: Dissolve 10 mg of the azabicyclo derivative in 0.6 mL of dry CDCl3 . Acquire a standard 1D 1 H-NMR spectrum. Identify the sharp singlet corresponding to the methyl ester protons (typically around δ 3.70 ppm).
-
Titration with CSA: Add 1.5 equivalents (~30 mg) of (R)-(-)-TFAE directly to the NMR tube. Shake gently to dissolve.
-
Complexation Acquisition: Re-acquire the 1 H-NMR spectrum.
-
Causality: The methyl singlet will shift upfield due to the shielding cone of the TFAE anthracene ring. If the sample has partially racemized or epimerized, the singlet will split into two distinct peaks (e.g., δ 3.65 and δ 3.62 ppm).
-
-
Validation via Racemic Control: To prove the CSA is effectively splitting the signals, prepare a separate NMR tube with 10 mg of the racemic compound and 1.5 eq of TFAE.
-
Validation Check: The split peaks must integrate to a perfect 1:1 ratio. If they do not, the CSA concentration is insufficient, or the complexation kinetics are too fast on the NMR timescale, invalidating the method.
-
Conclusion
For absolute regulatory confidence and limits of detection below 0.1%, Polysaccharide-based Chiral HPLC remains the undisputed choice for validating stereocenter retention in methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate derivatives. However, for real-time synthetic monitoring where sample recovery is paramount, NMR with CSAs provides a highly effective, self-validating orthogonal approach.
References
-
Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. Chemical Reviews (ACS Publications).[Link]
-
Jeong, H., Ng, V. W. L., Börner, J., & Schrock, R. R. (2015). Stereoselective Ring-Opening Metathesis Polymerization (ROMP) of Methyl-N-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate by Molybdenum and Tungsten Initiators. Macromolecules (ACS Publications).[Link]
-
Sousa, C. A. D., Vale, M. L. C., Borges, J., & Garcia-Mera, X. (2010). Phosphorylation of 2-azabicyclo[2.2.1]hept-5-ene and 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene systems: synthesis and mechanistic study. New Journal of Chemistry (RSC Publishing).[Link]
A Comparative Guide to the Biological Activity of Peptides Containing Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
The rational design of peptide-based therapeutics often hinges on controlling their three-dimensional structure. Unconstrained peptides are typically too flexible, leading to poor receptor affinity and susceptibility to enzymatic degradation. The incorporation of conformationally constrained amino acid analogs is a powerful strategy to overcome these limitations, pre-organizing the peptide into a bioactive conformation. This guide provides an in-depth comparison of the biological activity of peptides containing analogs of Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, a rigid proline mimic that offers unique structural constraints.
The Strategic Advantage of the Azabicyclic Scaffold
The 2-azabicyclo[2.2.1]heptane system imposes a rigid bicyclic constraint on the peptide backbone, significantly limiting the available conformational space. This rigidity can lead to several advantages in drug design:
-
Enhanced Receptor Affinity: By locking the peptide into a conformation that is complementary to the target receptor's binding site, the entropic penalty of binding is reduced, often leading to a significant increase in affinity.
-
Improved Selectivity: The defined three-dimensional structure can enhance selectivity for the desired target over other receptors, reducing off-target effects.
-
Increased Proteolytic Stability: The unnatural, rigid structure of the azabicyclic amino acid can hinder recognition and cleavage by proteases, thereby increasing the in vivo half-life of the peptide.
This guide will explore these advantages through a comparative analysis of reported biological data, provide detailed experimental protocols for the synthesis and incorporation of these analogs, and discuss their potential in various therapeutic areas.
Synthesis of the Core Building Block and its Fmoc-Protected Derivative
The key to incorporating these rigid constraints into peptides is the synthesis of the monomeric building block, Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, and its subsequent protection for solid-phase peptide synthesis (SPPS). The most common route to the core scaffold is through a Diels-Alder reaction.
Caption: Synthetic pathway for the Fmoc-protected azabicyclic amino acid.
Experimental Protocol: Synthesis and Fmoc-Protection
This protocol outlines a plausible, two-part synthesis based on established chemical principles for preparing the Fmoc-protected Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate for use in SPPS.
Part 1: Synthesis of Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate [1]
-
Reaction Setup: To a stirred solution of freshly cracked cyclopentadiene (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) at 0°C, add a solution of methyl glyoxylate (1.0 equivalent) and ammonium chloride (1.1 equivalents) in water.
-
Diels-Alder Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate.
Part 2: N-Fmoc Protection [2][3]
-
Dissolution: Dissolve the purified Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate (1.0 equivalent) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.
-
Addition of Fmoc-OSu: Cool the solution to 0-5°C and slowly add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 equivalents) in dioxane or acetone with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu. Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography to yield the pure Fmoc-protected amino acid.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The Fmoc-protected Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is a sterically hindered amino acid. Therefore, its incorporation into a growing peptide chain on a solid support requires optimized coupling conditions to ensure high efficiency.
Caption: Solid-phase peptide synthesis (SPPS) workflow for incorporating the azabicyclic amino acid.
Experimental Protocol: SPPS Coupling of the Azabicyclic Amino Acid
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 3 minutes, drain, and then repeat with a fresh portion of the piperidine solution for 10-15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.[3]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate (3-5 equivalents relative to the resin loading) with a suitable coupling reagent such as HATU (3-5 equivalents) or HBTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-4 hours. Due to the sterically hindered nature of the amino acid, longer coupling times and/or double coupling (repeating the coupling step with a fresh solution of activated amino acid) may be necessary to drive the reaction to completion.
-
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin test. A negative test (no color change) indicates complete coupling.
-
Washing: After complete coupling, wash the resin thoroughly with DMF.
-
Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Comparative Biological Activity: A Case Study in DPP-4 Inhibition
A compelling example of the successful application of the 2-azabicyclo[2.2.1]heptane scaffold is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. The compound "Neogliptin" incorporates this rigid bicyclic moiety and has shown potent inhibitory activity.[1]
The table below compares the in vitro DPP-4 inhibitory activity (IC50) of Neogliptin and its analogs with other established DPP-4 inhibitors.
| Compound | Scaffold | DPP-4 IC50 (nM) | Reference |
| Neogliptin (12a) | 2-azabicyclo[2.2.1]heptane | 16.8 ± 2.2 | Puscasu et al., 2022[1] |
| Analog 9a | Modified 2-azabicyclo[2.2.1]heptane | 4.3 | Puscasu et al., 2025[4] |
| Vildagliptin | Pyrrolidine | ~30-50 | (Literature values) |
| Sitagliptin | Piperazine | ~19-27 | (Literature values) |
Analysis of Structure-Activity Relationship (SAR):
-
The data clearly demonstrates that peptides and peptidomimetics containing the 2-azabicyclo[2.2.1]heptane scaffold can be highly potent inhibitors of DPP-4.
-
Neogliptin (12a) exhibits a significantly lower IC50 value compared to the established drugs vildagliptin and sitagliptin, highlighting the potential of this scaffold to enhance biological activity.[1]
-
Further modification of the Neogliptin scaffold, as seen in analog 9a, led to an even more potent inhibitor with an IC50 of 4.3 nM.[4] This suggests that the 2-azabicyclo[2.2.1]heptane core provides a robust platform for further optimization.
-
The stereochemistry of the substituents on the bicyclic ring is crucial for activity, as different isomers can have vastly different potencies.
Caption: Proposed mechanism of action for Neogliptin as a DPP-4 inhibitor.
Broader Therapeutic Potential
While DPP-4 inhibition is a prime example, the 2-azabicyclo[2.2.1]heptane scaffold is not limited to this target. Its ability to act as a rigid proline mimic makes it a valuable tool for designing peptidomimetics for a wide range of biological targets.
-
Prolyl Endopeptidase (PEP) Inhibition: Studies have shown that replacing proline with azabicyclo[2.2.1]heptane derivatives in PEP inhibitors can lead to highly potent compounds with IC50 values in the nanomolar range.[5] This has implications for the treatment of neurological disorders where PEP is implicated.
-
Antiviral Agents: The rigid bicyclo[2.2.1]heptane skeleton has been used as a sugar moiety in nucleoside analogs, with some compounds showing promising activity against herpesviruses.
-
General Peptidomimetics: The conformational constraint offered by this scaffold makes it an attractive building block for creating analogs of bioactive peptides targeting various receptors and enzymes.[6]
Conclusion
The incorporation of Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate analogs into peptides is a powerful strategy for enhancing their biological activity. The rigid bicyclic structure can lead to increased receptor affinity, improved selectivity, and enhanced proteolytic stability. The case of the DPP-4 inhibitor Neogliptin provides compelling evidence for the potential of this approach, with analogs demonstrating superior potency compared to established drugs. The detailed synthetic and SPPS protocols provided in this guide offer a practical framework for researchers to explore the potential of this unique class of constrained amino acids in their own drug discovery programs. Further exploration of this scaffold in diverse therapeutic areas is warranted and holds significant promise for the development of next-generation peptide-based therapeutics.
References
-
Puscasu, C. G., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals, 15(3), 273. [Link]
-
Cossu, S., et al. (2003). Synthesis of Enantiomerically Pure 1,2-Diamine Derivatives of 7-Azabicyclo[2.2.1]heptane. New Leads as Glycosidase Inhibitors and Rigid Scaffolds for the Preparation of Peptide Analogues. The Journal of Organic Chemistry, 68(15), 5949-5957. [Link]
-
Portevin, B., et al. (1996). New prolyl endopeptidase inhibitors: in vitro and in vivo activities of azabicyclo[2.2.2]octane, azabicyclo[2.2.1]heptane, and perhydroindole derivatives. Journal of Medicinal Chemistry, 39(12), 2379-2391. [Link]
-
Ilies, M., et al. (2021). New HSV-1 Anti-Viral 1′-Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.1]Heptane Fragment as a Glycoside Moiety. Molecules, 26(11), 3237. [Link]
-
Góngora-Benítez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 109. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 10-24). Academic Press. [Link]
-
Puscasu, C. G., et al. (2025). 3-(3-Azabicyclo[1][6][6]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM. International Journal of Molecular Sciences, 26(9), 4893. [Link]
Sources
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- 2. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-(3-Azabicyclo[2, 2, 1]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM [mdpi.com]
- 5. New prolyl endopeptidase inhibitors: in vitro and in vivo activities of azabicyclo[2.2.2]octane, azabicyclo[2.2.1]heptane, and perhydroindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide: GC-MS vs. LC-MS for Analyzing Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate Reaction Mixtures
Introduction
Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, a key bicyclic amine intermediate, serves as a versatile building block in the synthesis of complex nitrogen-containing molecules, including antiviral agents and other pharmaceuticals.[1] The efficient monitoring of its formation and subsequent reactions is critical for process optimization, yield maximization, and impurity profiling. The choice of analytical technique is paramount and often comes down to two powerful yet fundamentally different hyphenated methods: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
This guide provides an in-depth, objective comparison of GC-MS and LC-MS for the analysis of reaction mixtures containing this specific bicyclic amine. We will delve into the inherent challenges presented by the analyte's structure, explore tailored methodologies for each technique, and provide data-driven recommendations to guide researchers, scientists, and drug development professionals in making an informed decision.
Physicochemical Profile of the Analyte
Understanding the analyte's properties is the cornerstone of method development. Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate possesses a unique combination of functional groups that dictates its analytical behavior:
-
Secondary Amine: The nitrogen atom in the bicyclic system is a secondary amine. This group is basic and highly polar, making it prone to strong interactions with active sites on chromatographic surfaces, a notorious cause of poor peak shape in GC.[2]
-
Ester Group: The methyl carboxylate group adds to the polarity and provides a potential site for thermal degradation.
-
Bicyclic Structure: The rigid [2.2.1]heptene framework imparts a moderate molecular weight and influences its volatility.
Overall, the molecule is a semi-volatile, polar, and basic compound. These characteristics present distinct challenges and opportunities for both GC-MS and LC-MS analysis.
GC-MS Analysis: The Derivatization Imperative
Gas chromatography demands that analytes be volatile and thermally stable enough to traverse a heated column.[3] Direct injection of Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is highly problematic. The polar N-H bond of the secondary amine leads to strong adsorption onto the active silanol groups of the GC column and inlet, resulting in severe peak tailing, poor sensitivity, and low reproducibility.[2][4]
To overcome these limitations, chemical derivatization is not just an option, but a necessity.[5][6] Derivatization chemically modifies the polar N-H group, achieving three critical goals:
-
Reduces Polarity: Masks the active hydrogen, minimizing undesirable column interactions.
-
Increases Volatility: Allows the compound to be readily vaporized without decomposition.
-
Improves Thermal Stability: Protects the molecule at the high temperatures of the GC inlet and oven.[7]
Selecting the Right Derivatization Reagent
For secondary amines, two classes of reagents are highly effective: silylating agents and acylating agents.
| Reagent Class | Example Reagents | Mechanism & Advantages | Considerations |
| Silylation | BSTFA, MSTFA | Replaces the active proton with a non-polar trimethylsilyl (TMS) group. MSTFA is particularly advantageous as its by-products are highly volatile.[8] | Derivatives can be sensitive to moisture and may require anhydrous reaction conditions.[6] |
| Acylation | TFAA, PFPA, HFBA | Introduces a fluoroacyl group. This not only improves chromatographic properties but significantly enhances sensitivity for detectors like the Electron Capture Detector (ECD) and provides characteristic mass fragments in MS.[8][9] | Reactions can be exothermic, and by-products (acids) may need to be neutralized or removed.[8] |
For this application, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is an excellent choice due to its high silylating strength and the volatility of its by-products, ensuring a clean chromatogram.
Proposed Experimental Protocol: GC-MS with Silylation
1. Sample Preparation (Derivatization): a. Evaporate 100 µL of the reaction mixture aliquot to dryness under a gentle stream of nitrogen. b. Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) to the dry residue. c. Add 50 µL of MSTFA. d. Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization. e. Cool to room temperature before injection.
2. GC-MS Instrumentation and Conditions:
-
GC Column: A mid-polarity column, such as a 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm x 0.25 µm.
-
Inlet: 250°C, Split mode (e.g., 20:1 split ratio).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Interface: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Mass Range: Scan m/z 40-500.
Expected Data and Interpretation
The primary advantage of EI is the generation of reproducible, information-rich fragmentation patterns.[10] The resulting mass spectrum can be searched against commercial libraries (e.g., NIST, Wiley) for confident identification of the derivatized analyte and other volatile components in the mixture.[11] The TMS-derivatized product will show a clear molecular ion and characteristic fragments from the loss of methyl and TMS groups.
LC-MS Analysis: Direct Analysis with Chromatographic Finesse
Liquid chromatography operates at ambient temperatures, making it ideal for polar and thermally labile compounds, thus eliminating the need for derivatization.[12][13] This simplifies sample preparation significantly and avoids potential artifacts from the derivatization reaction itself.
However, the polar and basic nature of Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate presents a different challenge: poor retention on traditional reversed-phase (RP) columns (e.g., C18).[14][15] In RP chromatography, highly polar compounds have little interaction with the hydrophobic stationary phase and elute very early, often with the solvent front, leading to poor separation from other polar species and suffering from ion suppression in the MS source.[15]
Chromatographic Solutions for Polar Amines
To achieve adequate retention and separation, specialized chromatographic modes are required.
| Chromatographic Mode | Principle | Advantages for this Analyte | Recommended Column |
| HILIC (Hydrophilic Interaction Liquid Chromatography) | Utilizes a polar stationary phase (e.g., amide, bare silica) and a high organic mobile phase. Analytes partition into an adsorbed water layer on the stationary phase. | Excellent retention for very polar compounds.[16] High organic mobile phase enhances ESI-MS sensitivity. | Amide-bonded phase columns (e.g., Waters ACQUITY UPLC BEH Amide). |
| Mixed-Mode Chromatography | Stationary phases possess both reversed-phase (e.g., C18) and ion-exchange (e.g., cation exchange) functionalities. | Provides orthogonal selectivity, retaining the analyte by both hydrophobic and ionic interactions, leading to robust retention. | Mixed-mode cation-exchange/RP columns. |
For this application, HILIC offers a robust and widely applicable solution for retaining the polar analyte while separating it from less polar starting materials or by-products.
Proposed Experimental Protocol: LC-MS using HILIC
1. Sample Preparation: a. Dilute an aliquot of the reaction mixture 1:100 (or as needed for concentration) in a solution of 90:10 acetonitrile/water with 0.1% formic acid. b. Vortex to mix. c. Filter through a 0.22 µm syringe filter if particulates are present.
2. LC-MS Instrumentation and Conditions:
-
LC Column: HILIC Amide Column, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
Initial: 95% B.
-
0.5 min: 95% B.
-
5.0 min: 60% B.
-
5.1 min: 95% B.
-
7.0 min: 95% B (re-equilibration).
-
-
Column Temperature: 40°C.
-
Ion Source: Electrospray Ionization (ESI), Positive Ion Mode.
-
MS Parameters: Optimize capillary voltage, source temperature, and gas flows for the target analyte.
-
Acquisition Mode: Full Scan (m/z 100-600) for qualitative analysis; Targeted MS/MS for quantitation.
Expected Data and Interpretation
ESI is a "soft" ionization technique that typically yields an intense protonated molecule, [M+H]⁺. This provides clear molecular weight information. While ESI does not produce the extensive fragmentation seen in EI, structural confirmation can be readily achieved using tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented to produce a characteristic product ion spectrum. This approach offers very high selectivity and sensitivity.[3]
Visualizing the Workflows
To better illustrate the practical differences, the following diagrams outline the analytical workflows for both GC-MS and LC-MS.
Caption: GC-MS analytical workflow, highlighting the mandatory derivatization step.
Caption: LC-MS analytical workflow, showcasing the simplified "dilute-and-shoot" approach.
Head-to-Head Comparison
| Feature | GC-MS | LC-MS | Rationale & Field Insights |
| Analyte Suitability | Poor (without derivatization) | Excellent | LC-MS is inherently better suited for polar, non-volatile compounds.[17] GC-MS requires the analyte to be chemically modified. |
| Sample Preparation | Complex, multi-step | Simple, "dilute-and-shoot" | Derivatization adds time, cost (reagents), and potential for error. LC-MS sample prep is significantly faster. |
| Identification Confidence | High (with library matching) | High (with MS/MS) | GC-MS with EI provides library-matchable spectra, which is powerful for identifying known unknowns. LC-MS provides accurate mass and fragmentation data, which is excellent for confirmation but relies on spectral interpretation or internal databases. |
| Sensitivity | Good to Excellent | Typically Superior | LC-MS, especially with ESI, often provides lower limits of detection for polar, ionizable compounds compared to derivatized GC-MS.[12] |
| Analysis of By-products | Limited to volatile species | Broader coverage | LC-MS can analyze a wider range of polar and non-volatile impurities or starting materials that would be invisible to GC-MS. |
| Robustness & Throughput | Lower | Higher | The derivatization step in GC-MS can be a source of variability. The simplicity of LC-MS workflows generally leads to higher throughput and better long-term robustness. |
| Instrument Cost | Generally Lower | Generally Higher | GC-MS systems are often less expensive to purchase and maintain than high-performance LC-MS/MS systems.[12] |
Decision-Making Guide
Choosing the right technology depends on the specific goals of the analysis. This decision tree can guide your choice.
Caption: A decision-making workflow for selecting the optimal analytical technique.
Conclusion and Recommendation
For the routine analysis and monitoring of reaction mixtures containing Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, LC-MS is the superior technique. Its ability to directly analyze the polar, thermally sensitive analyte without cumbersome derivatization results in a faster, more robust, and higher-throughput workflow. The use of HILIC or mixed-mode chromatography effectively overcomes the retention challenges, providing excellent sensitivity and selectivity.
GC-MS remains a valuable, complementary tool , particularly for structural elucidation of unknown volatile impurities, where its library-matching capabilities are unparalleled. However, for process monitoring, quantitative analysis, and profiling of the target compound and its polar-related substances, the advantages of LC-MS are decisive. Adopting an LC-MS-based methodology will empower researchers with a more efficient and direct analytical window into their chemical transformations.
References
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Restek Corporation. (n.d.). GC Derivatization. Retrieved from [Link]
-
Kataoka, H. (2000). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 886(1-2), 1-22. (Simulated from ResearchGate link: [Link])
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Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. [Link]
- Lisi, A. M., et al. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Analytical Toxicology, 19(6), 433-444.
-
Arome Science. (2025, October 24). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Retrieved from [Link]
-
Giahi, M., et al. (2020). Use of a Mixed Cationic-Reverse Phase Column for Analyzing Small Highly Polar Metabolic Markers in Biological Fluids for Multiclass LC-HRMS Method. Molecules, 25(20), 4729. [Link]
- Gika, H. G., et al. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. In Metabolomics: From Fundamentals to Clinical Applications. Royal Society of Chemistry.
-
Sousa, C. A. D., et al. (2008). Methyl 2-diphenylphosphoryloxy-2-azabicyclo[2.2.1]hept-5-ene-3-exo-carboxylate. Acta Crystallographica Section E, 64(Pt 11), o2218. [Link]
-
Supelco. (n.d.). Amines Analysis by Packed Column GC. Bulletin 737F. Retrieved from [Link]
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]
-
ResearchGate. (2018, February 26). Which analysis is more reliable between GCMS and LCMS for volatile compounds? Retrieved from [Link]
-
Cuyckens, F., & Claeys, M. (2012). LC-MS metabolomics of polar compounds. Journal of Bioanalysis & Biomedicine, S3. [Link]
-
LCMS.com. (2025, July 11). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Retrieved from [Link]
-
GenTech Scientific. (2023, May 16). The Difference Between GC/MS and LC/MS Systems. Retrieved from [Link]
-
Li, W., et al. (2012). Identification of Metabolites from LC-EC Profiling: GC-MS and Re-Fractionation Provide Essential Information Orthogonal to LCMS/microNMR. Metabolites, 2(4), 1023-1041. [Link]
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Chromatography Online. (2026, March 31). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Retrieved from [Link]
-
Technology Networks. (2026, April 3). Trends and Challenges in Nitrosamine Testing: Part One – Scoping the Problem. Retrieved from [Link]
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Wang, T., et al. (2022). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. Atmosphere, 13(5), 682. [Link]
-
Labio Scientific. (2022, December 30). Limitations and disadvantages of GC-MS. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
- Almansa, C., et al. (1997). Synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-one from Cyclopentadiene and Chiral Sulfonyl Cyanides. Heterocycles, 45(9), 1745-1752.
-
University of California, Davis. (2013, August 2). GC, GC-MS and LC-MS in metabolomics. Retrieved from [Link]
-
Singh, R., et al. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. Accounts of Chemical Research, 45(8), 1333-1345. [Link]
-
de Oliveira, L. F., et al. (2005). Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. Molecules, 10(11), 1395-1401. [Link]
- Lautenschlager, H. J., et al. (1992). Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one.
-
Perumal, S., & Rajan, Y. C. (2004). One-step transformation of 2-oxa-3-azabicyclo[2.2.1]hept-5-ene and methyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate to ion uptake systems. Arkivoc, 2004(8), 28-36. [Link]
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ChemRxiv. (2023). Gas chromatography-mass spectrometry (GC-MS) in the plant metabolomics toolbox. Part 2: Analysis of polar low molecular weight compounds. Preprint. [Link]
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Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate proper disposal procedures
The safe and compliant handling of synthetic intermediates is a cornerstone of professional laboratory operations. Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is a versatile aza-Diels-Alder cycloadduct, utilized extensively by researchers as a precursor for biologically active compounds, piperidinic azasugars, and chiral (P,N)-ligands[1].
While highly valuable in drug development and asymmetric synthesis, this bicyclic compound possesses specific chemical functionalities—a secondary amine, an ester group, and a strained alkene—that dictate its hazard profile and subsequent disposal requirements. This guide provides a self-validating, step-by-step operational plan for the proper disposal of Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate.
Chemical Profile & Disposal Causality
To implement an effective disposal strategy, one must understand the causality behind the chemical's reactivity:
-
Secondary Amine Reactivity: The nitrogen atom in the aza-bicyclo structure is nucleophilic and basic. If improperly mixed with concentrated acidic waste streams, it can undergo rapid, exothermic salt formation.
-
Ester Hydrolysis: The methyl carboxylate group is susceptible to hydrolysis under strongly acidic or basic conditions. Mixing this compound with strong aqueous bases (e.g., NaOH waste) can lead to saponification, generating methanol as a byproduct and altering the waste stream's flash point.
-
Alkene Oxidation: The hept-5-ene double bond is reactive toward strong oxidizers (e.g., peroxides, permanganate). Segregation from oxidizing waste is critical to prevent uncontrolled exothermic epoxidation or cleavage reactions.
Operational Disposal Plan
The following step-by-step methodology ensures that Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is disposed of without risking incompatible reactions or regulatory non-compliance.
Step 1: Point-of-Generation Segregation
-
Action: Immediately classify the waste containing the compound based on its solvent matrix.
-
Causality: The compound itself does not contain halogens. However, in organic synthesis, it is frequently handled in halogenated solvents (e.g., dichloromethane) during extraction or purification. Halogenated waste requires different, more expensive high-temperature incineration protocols to prevent the formation of dioxins.
-
Protocol:
-
If the compound is pure (solid/liquid) or dissolved in solvents like ethyl acetate, hexane, or methanol, route it to the Non-Halogenated Organic Waste stream.
-
If dissolved in dichloromethane, chloroform, or similar solvents, route it to the Halogenated Organic Waste stream.
-
Step 2: Quenching and Neutralization (For Reaction Mixtures)
-
Action: If the compound is part of an active reaction mixture (e.g., post-phosphorylation or post-dihydroxylation[2]), quench the reaction fully before waste consolidation.
-
Causality: Unquenched reactive species (like osmium tetroxide from dihydroxylation or unreacted phosphinic chlorides) pose severe secondary hazards in waste carboys.
-
Protocol:
-
Ensure the pH of the aqueous phase (if a biphasic mixture is being disposed of) is neutralized to a pH of 6–8 using dilute sodium bicarbonate or citric acid.
-
Separate the organic phase containing the Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate and route it to the appropriate organic waste container.
-
Step 3: Containment and Labeling
-
Action: Transfer the segregated waste into high-density polyethylene (HDPE) carboys.
-
Causality: HDPE provides excellent broad-spectrum chemical resistance against the organic solvents typically used to dissolve this bicyclic compound, preventing container degradation and leaks.
-
Protocol:
-
Use a vented cap if there is any residual risk of off-gassing (though pure Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate does not spontaneously off-gas).
-
Label the container explicitly with all constituents. Do not use abbreviations. Write: "Waste: Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, [Solvent Name]".
-
Waste Categorization Matrix
To streamline laboratory workflows, utilize the following matrix to determine the correct disposal pathway based on the operational state of the compound.
| Waste State | Associated Matrix / Solvent | Primary Hazard Concern | Designated Waste Stream | Final Treatment |
| Pure Compound | None (Neat solid/oil) | Mild irritation, basicity | Non-Halogenated Organic | Incineration |
| Extraction Waste | Ethyl Acetate, Hexane | Flammability | Non-Halogenated Organic | Incineration |
| Purification Waste | Dichloromethane (DCM) | Halogen content, toxicity | Halogenated Organic | High-Temp Incineration |
| Aqueous Wash | Water, Brine (pH 7-8) | Trace organics | Aqueous Organic Contaminated | Wastewater Treatment / Incineration |
Disposal Workflow Visualization
The following diagram illustrates the logical decision-making process for routing Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate waste safely.
Decision tree for the segregation and disposal of Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate.
References
- Diels−Alder Reaction of Heterocyclic Imine Dienophiles. ResearchGate.
- The use of (−)-8-phenylisoneomenthol and (−)-8-phenylmenthol in the enantioselective synthesis of 3-functionalized 2-azabicyclo[2.2.1]heptane derivatives via aza-Diels–Alder reaction. ResearchGate.
Sources
Personal protective equipment for handling Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Advanced Safety and Operational Handling Guide: Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as a logical system derived directly from molecular structure and reactivity. Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate (frequently encountered under CAS: 199807-77-7 or 1258329-54-2) is a highly valuable aza-Diels-Alder cycloadduct[1]. It serves as a foundational scaffold in the synthesis of carbocyclic nucleoside analogs, polyhydroxylated pyrrolidines, and bioactive azasugars [2].
However, its structural features—a strained bicyclic framework containing a basic nitrogen and a hydrolyzable methyl ester—dictate specific operational hazards. The compound can act as a dermal sensitizer, and its vapor or aerosolized dust can irritate mucous membranes. The following guide provides a self-validating, causality-driven approach to Personal Protective Equipment (PPE) and operational workflows for handling this intermediate.
The Causality of Protection: Mandatory PPE System
Standard laboratory safety often fails when researchers do not understand why specific equipment is chosen. The table below outlines the mandatory PPE for handling Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, grounded in the compound's physicochemical properties.
| PPE Category | Specification | Causality & Scientific Rationale | Replacement / Maintenance |
| Dermal Protection (Gloves) | Nitrile (Minimum 0.11 mm thickness) | The lipophilic nature of the bicyclic ester allows it to permeate latex. Nitrile provides superior chemical resistance against organic amines and the solvents (e.g., CH₂Cl₂, toluene) typically used in its downstream reactions [3]. | Replace every 2 hours, or immediately upon known contamination or micro-puncture. |
| Ocular Protection | ANSI Z87.1 tight-fitting splash goggles | The basicity of the aza-bridge nitrogen poses a risk of severe ocular irritation. Safety glasses are insufficient; tight-fitting goggles prevent vapor ingress and lateral solvent splashes. | Inspect straps and seals monthly; replace if scratched or degraded. |
| Body Protection | Flame-retardant lab coat (Nomex/cotton blend) | Downstream functionalization (e.g., phosphorylation or dihydroxylation) often requires highly reactive, flammable reagents [2]. A flame-retardant barrier mitigates secondary fire risks. | Launder weekly through a certified chemical facility; do not wash at home. |
| Respiratory Control | Certified Chemical Fume Hood (Face velocity 80-120 fpm) | Prevents inhalation of volatile ester components and protects against aerosolization during the transfer of crystalline or viscous liquid forms. | Annual certification; verify sash height and flow monitor prior to every use. |
Experimental Workflows & Handling Protocols
To ensure trustworthiness and reproducibility, every interaction with this compound must follow a self-validating operational protocol.
Protocol A: Inert-Atmosphere Transfer and Weighing
Because Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is frequently subjected to moisture-sensitive downstream modifications (such as OsO₄ dihydroxylation or treatment with chlorodiphenylphosphine)[2], handling must minimize atmospheric exposure.
-
Preparation: Verify the chemical fume hood is operating at optimal face velocity (80-120 fpm). Don all PPE specified in the table above.
-
Static Mitigation: Utilize an anti-static ionizer near the analytical balance. The compound, if in a dry crystalline state, can hold a static charge, leading to hazardous aerosolization when manipulated.
-
Taring & Transfer: Tare a dry, argon-flushed Schlenk flask or vial on the balance. Using a grounded stainless-steel or PTFE-coated spatula, transfer the required mass of the compound.
-
Sealing: Immediately seal the source container. Cap the reaction vessel with a rubber septum and secure it with Parafilm or copper wire before removing it from the balance area.
-
Validation: Visually inspect the balance pan and surrounding foil for stray particulates.
Protocol B: Spill Response and Chemical Quenching
In the event of a localized spill inside the fume hood, the basic nature of the aza-bicyclic nitrogen provides a reliable chemical mechanism for neutralization.
-
Containment: Isolate the spill by surrounding it with an inert absorbent material (e.g., diatomaceous earth or sand). Do not use combustible materials like paper towels for the initial containment.
-
Chemical Quenching: Slowly apply a dilute acidic solution (e.g., 1M HCl or 5% citric acid) to the spill area. Causality: The acid protonates the secondary/tertiary amine of the aza-bridge, converting the lipophilic free base into a highly polar, water-soluble, and non-volatile ammonium salt.
-
Absorption and Collection: Once neutralized, absorb the aqueous mixture with chemical spill pads.
-
Disposal: Place the saturated pads into a clearly labeled, sealable solid waste container designated for "Halogenated/Organic Amine Waste."
-
Decontamination: Wipe the fume hood surface with isopropanol, followed by a final wash with soap and water to remove any residual salts.
Mechanistic Workflow & Safety Integration
The following diagram illustrates the synthetic lifecycle of Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, mapping the critical safety checkpoints to the chemical transformations.
Synthetic workflow and safety checkpoints for Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate.
References
- GuideChem. (n.d.). 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, methyl ester, endo-(9CI) - Hazard Identification and Properties.
- Sousa, C. A. D., Vale, M. L. C., Borges, J., & Garcia-Mera, X. (2010). Phosphorylation of 2-azabicyclo[2.2.1]hept-5-ene and 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene systems: synthesis and mechanistic study. New Journal of Chemistry. Royal Society of Chemistry.
- Sousa, C. A. D., et al. (2008). Synthesis of Polyhydroxylated Pyrrolidines and Aziridinopyrrolidines from[4π+2π] Cycloadducts of Cyclopentadiene and Imines/2H-Azirines. Synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
